Galloflavin Potassium
Description
Properties
IUPAC Name |
potassium;2,9,10-trihydroxy-6,8-dioxopyrano[3,2-c]isochromen-3-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6O8.K/c13-4-1-3-7(9(16)8(4)15)10-6(19-11(3)17)2-5(14)12(18)20-10;/h1-2,14-16,18H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTYKQDMPYEPEX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C3C(=CC(=C(O3)O)[O-])OC2=O)C(=C(C1=O)O)O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5KO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Galloflavin Potassium: A Technical Guide to a Potent Lactate Dehydrogenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galloflavin potassium stands out as a significant inhibitor of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis. Its ability to impede the metabolic engine of cancer cells has positioned it as a compound of high interest in oncology research and drug development. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and its impact on key cellular signaling pathways.
Introduction
Cancer cells predominantly rely on aerobic glycolysis for energy production, a phenomenon known as the Warburg effect. Lactate dehydrogenase (LDH) is a pivotal enzyme in this process, catalyzing the conversion of pyruvate to lactate. Elevated LDH activity is a hallmark of many cancers and is associated with tumor progression, metastasis, and poor prognosis.[1][2] Galloflavin, a synthetic compound derived from gallic acid, has emerged as a potent inhibitor of both major isoforms of human LDH, LDHA and LDHB.[3][4] By targeting LDH, galloflavin disrupts the metabolic framework of cancer cells, leading to decreased ATP production, increased oxidative stress, and ultimately, apoptosis.[3][5] This guide serves as a technical resource for researchers exploring the therapeutic potential of this compound.
Mechanism of Action
Galloflavin acts as a non-competitive inhibitor of LDH.[3] It preferentially binds to the free enzyme, distinct from the binding sites of the substrate (pyruvate) and the cofactor (NADH).[3][6] This binding is facilitated by hydrogen bonds.[5] Unlike many other LDH inhibitors that show selectivity for either the A or B isoform, galloflavin effectively inhibits both LDHA and LDHB.[3][6] This broad-spectrum inhibition makes it a valuable tool for studying the overall impact of LDH suppression in various cancer models.
Quantitative Inhibitory Data
The inhibitory potency of galloflavin against lactate dehydrogenase has been quantified in several studies. The following tables summarize the key kinetic parameters.
Table 1: Inhibition Constants (Ki) of Galloflavin
| LDH Isoform | Substrate for Ki Determination | Ki Value (μM) | Citation(s) |
| Human LDH-A | Pyruvate | 5.46 | [1][6][7] |
| Human LDH-B | Pyruvate | 15.06 | [1][6][7] |
| Human LDH-A | NADH | 56 | [3] |
Table 2: In Vitro Efficacy (IC50 / IC100) of Galloflavin
| Cell Line | Assay Type | Parameter | Value (μM) | Citation(s) |
| Endometrial Cancer (ECC-1) | Cell Proliferation (MTT) | IC50 (72h) | 25 | [4] |
| Endometrial Cancer (Ishikawa) | Cell Proliferation (MTT) | IC50 (72h) | 43 | [4] |
| Human Hepatocellular Carcinoma (PLC/PRF/5) | Not Specified | Not Specified | Micromolar concentrations | [3][8] |
| Human Colorectal Cancer (SW620) | Not Specified | Not Specified | Not Specified | Not applicable |
| Breast Cancer (MCF-7, MDA-MB-231, MCF-Tam) | Growth Inhibition | Not Specified | Similar across cell lines | [9] |
| Ovarian Cancer (OVCAR3) | Cell Proliferation | Not Specified | 250 (used in combination study) | [10] |
| Human LDHA | Enzyme Activity | IC100 | 201 | [3] |
Synthesis of Galloflavin
While not widely commercially available, galloflavin can be synthesized from gallic acid.[3][4] The general procedure involves the ammonification of a gallic acid derivative followed by an oxidation reaction.
A detailed synthesis method involves utilizing a gallic acid-derivative and treating it with a 10-25% ammonia solution in a water bath at 45-55°C for 5-24 hours. Following ammonification, an oxidant is introduced to the solution to carry out an oxidation reaction for another 5-24 hours. After the reaction is complete, the solution is filtered. The resulting filter cake is dissolved in an aqueous sodium hydroxide solution. This alkaline solution is then extracted with an organic solvent. The pH of the aqueous phase is subsequently adjusted to 1.0-2.5 with hydrochloric acid to induce crystallization. The crystals are filtered and vacuum-dried to yield light yellow ellagic acid, a related compound.[11] Further specific steps to convert this intermediate to galloflavin would be required.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Lactate Dehydrogenase (LDH) Enzyme Inhibition Assay
This assay measures the ability of galloflavin to inhibit the enzymatic activity of purified LDH.
Materials:
-
Human LDH-A (from human liver) and LDH-B (from human heart)
-
This compound
-
100 mM Phosphate buffer (pH 7.5)
-
1 mM Pyruvate
-
150 µM NADH
-
96-well microplate
-
Microplate reader with fluorescence capabilities (lex= 340 nm, lem =460 nm)
Procedure:
-
Prepare a reaction mix containing 100 mM phosphate buffer (pH 7.5), 1 mM pyruvate, and 150 µM NADH.
-
Add purified human LDH-A or LDH-B to the reaction mix to a final concentration of 0.015 U/mL.
-
Prepare serial dilutions of galloflavin in the reaction mix, with final concentrations typically ranging from 0 to 500 µM.
-
Initiate the enzymatic reaction by adding the LDH enzyme to the wells containing the reaction mix and galloflavin.
-
Immediately measure the decrease in NADH fluorescence (oxidation) over a period of 3 minutes at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.[8]
-
The rate of NADH oxidation is proportional to the LDH activity. Calculate the percentage of inhibition for each galloflavin concentration relative to the vehicle control.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of galloflavin on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., ECC-1, Ishikawa)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 1.6 x 10^4 cells/well for PLC/PRF/5 cells) and allow them to adhere overnight.[8]
-
Treat the cells with various concentrations of galloflavin (e.g., 0-500 µM) for a specified duration (e.g., 72 hours).[4][8]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the absorbance of untreated control cells.
Lactate Production Assay
This assay quantifies the amount of lactate released by cells into the culture medium, providing a direct measure of glycolytic activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Lactate assay kit (commercially available)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with galloflavin as described in the MTT assay protocol.
-
After the desired treatment period (e.g., 16 hours), collect the cell culture supernatant.[4]
-
Use a commercial lactate assay kit to measure the lactate concentration in the supernatant according to the manufacturer's instructions. These kits typically involve an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.
-
Normalize the lactate production to the number of viable cells (determined by a parallel MTT assay or cell counting).
ATP Measurement Assay
This assay measures the intracellular ATP levels, providing an indication of the overall energy status of the cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
ATP assay kit (commercially available, typically luciferase-based)
-
Opaque-walled 96-well plate
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate and treat with galloflavin.[12]
-
At the end of the treatment period (e.g., 16 hours), lyse the cells using the reagent provided in the ATP assay kit.[4]
-
Add the luciferase-based detection reagent to the cell lysate. The luciferase enzyme will catalyze a reaction with ATP to produce a luminescent signal.
-
Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
-
Normalize the ATP levels to the number of viable cells.
Signaling Pathways and Cellular Effects
The inhibition of LDH by galloflavin triggers a cascade of downstream effects that impact several critical cellular signaling pathways.
The Warburg Effect and Cellular Metabolism
By inhibiting LDH, galloflavin directly counteracts the Warburg effect. This leads to a metabolic shift away from glycolysis and towards oxidative phosphorylation.
Caption: Inhibition of LDH by Galloflavin Disrupts the Warburg Effect.
Induction of Apoptosis
The metabolic stress induced by galloflavin, including reduced ATP production and increased reactive oxygen species (ROS), can trigger the intrinsic apoptotic pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the anti-tumor effects of lactate dehydrogenase inhibitor galloflavin in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the Warburg effect via LDHA inhibition engages ATF4 signaling for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer Database Query Results: Galloflavin, , Apoptosis [nestronics.ca]
- 8. selleckchem.com [selleckchem.com]
- 9. Galloflavin, a new lactate dehydrogenase inhibitor, induces the death of human breast cancer cells with different glycolytic attitude by affecting distinct signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jampr.journals.ekb.eg [jampr.journals.ekb.eg]
- 11. CN109593092A - A method of ellagic acid is synthesized using gallic acid-derivate - Google Patents [patents.google.com]
- 12. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Galloflavin Potassium: A Technical Guide to its Synthesis, Chemical Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galloflavin, a synthetic compound derived from gallic acid, and its potassium salt have emerged as potent inhibitors of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis.[1][2] This heightened glycolytic activity, known as the Warburg effect, is a hallmark of many cancer cells, making LDH a promising target for anticancer therapies.[3][4] Galloflavin has demonstrated the ability to impede the proliferation of various cancer cell lines by disrupting cellular metabolism, leading to apoptosis and cell cycle arrest.[5][6] This technical guide provides a comprehensive overview of the synthesis of Galloflavin potassium, its chemical and physical properties, and its multifaceted biological activities, with a focus on the underlying signaling pathways. Detailed experimental protocols for key assays are also presented to facilitate further research and development.
Synthesis and Chemical Properties
Galloflavin is synthesized from gallic acid, a naturally occurring phenolic acid.[2][5] The potassium salt is subsequently prepared to enhance its solubility and handling properties for biological assays.
Synthesis of Galloflavin
While a detailed, step-by-step protocol for the synthesis of Galloflavin from gallic acid is described by Manerba et al. (2012), the core methodology involves the oxidative coupling of gallic acid in an aqueous alkaline solution, followed by acidification to yield the final product.[4]
Preparation of this compound
To prepare the potassium salt, Galloflavin is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), and treated with a stoichiometric amount of potassium hydroxide or another suitable potassium salt. The resulting this compound can then be precipitated, collected, and dried.
Chemical and Physical Properties
A summary of the known chemical and physical properties of Galloflavin and its potassium salt is provided in the table below.
| Property | Value | Reference |
| Galloflavin | ||
| Molecular Formula | C₁₂H₆O₈ | [7] |
| Molecular Weight | 278.17 g/mol | [7] |
| Appearance | Yellow to brown solid | [1] |
| CAS Number | 568-80-9 | [7] |
| This compound | ||
| Molecular Formula | C₁₂H₅KO₈ | [8] |
| Molecular Weight | 316.26 g/mol | [8][9] |
| CAS Number | 1780260-20-9 | [9] |
| Solubility | ||
| DMSO | ≥ 0.5 mg/mL (1.80 mM) | [1] |
| In vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ≥ 0.5 mg/mL (1.80 mM) | [1] |
| In vivo formulation (10% DMSO, 90% (20% SBE-β-CD in Saline)) | ≥ 0.5 mg/mL (1.80 mM) | [1] |
| In vivo formulation (10% DMSO, 90% Corn Oil) | 0.5 mg/mL (1.80 mM) (suspended) | [1] |
| Storage | ||
| Powder | -20°C for 3 years | [1] |
| In solvent | -80°C for 6 months, -20°C for 1 month | [1] |
| Spectroscopic Data | ||
| UV-Vis Absorbance | Maxima at 274, 375, and 445 nm | [2] |
Biological Activity and Mechanism of Action
This compound's primary mechanism of action is the inhibition of lactate dehydrogenase (LDH), which catalyzes the interconversion of pyruvate and lactate with concomitant interconversion of NADH and NAD+.[1][2]
Lactate Dehydrogenase Inhibition
Galloflavin inhibits both human LDH-A and LDH-B isoforms by binding to the free enzyme, rather than competing with the substrate (pyruvate) or the cofactor (NADH).[4] This non-competitive inhibition disrupts the high glycolytic rate of cancer cells, leading to a decrease in ATP production and ultimately, cell death.[6][10]
| Parameter | Value | Reference |
| Ki for LDH-A (in competition with pyruvate) | 5.46 µM | [1][6] |
| Ki for LDH-B (in competition with pyruvate) | 15.06 µM | [1][6] |
Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects through the modulation of several key signaling pathways.[5]
By inhibiting LDH, Galloflavin blocks the conversion of pyruvate to lactate, leading to a bottleneck in glycolysis. This results in reduced ATP production and an increase in intracellular pyruvate. The disruption of the NAD+/NADH balance also contributes to metabolic stress.
The metabolic stress induced by Galloflavin triggers the intrinsic pathway of apoptosis, characterized by the cleavage of caspase-3.[5][11] This leads to programmed cell death in cancer cells.
Galloflavin has been shown to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle.[5] This is a common consequence of cellular stress and metabolic disruption.
Recent studies have indicated that Galloflavin can also interact with other signaling molecules. It has been shown to bind to the NLRP3 inflammasome, potentially inhibiting its activation and the subsequent release of pro-inflammatory cytokines.[12] Furthermore, in certain cancer cell types, Galloflavin can down-regulate ERα-mediated signaling, a key survival pathway in hormone-responsive cancers.[5] In other contexts, it can induce an oxidative stress response.[5] In Burkitt lymphoma cells, LDH inhibition by galloflavin leads to decreased NAD+ levels, which in turn inhibits sirtuin-1 and causes a reduction in MYC protein levels.[13]
Experimental Protocols
The following are detailed protocols for key in vitro assays used to characterize the activity of this compound.
Lactate Dehydrogenase (LDH) Inhibition Assay
This protocol is adapted from methodologies used in the characterization of LDH inhibitors.[7]
Materials:
-
Human LDH-A and LDH-B enzymes
-
100 mM Phosphate buffer (pH 7.5)
-
Pyruvate solution (1 mM)
-
NADH solution (150 µM)
-
This compound stock solution (in DMSO)
-
96-well microplate (black, clear bottom)
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Prepare a reaction mix containing 100 mM phosphate buffer (pH 7.5), 1 mM pyruvate, and 150 µM NADH.
-
Add scalar amounts of this compound (e.g., 0-500 µM final concentrations) to the wells of the 96-well plate. Include a vehicle control (DMSO).
-
Add the appropriate amount of human LDH-A or LDH-B (e.g., 0.015 U/mL final concentration) to initiate the reaction.
-
Immediately place the plate in the fluorescence plate reader.
-
Monitor the decrease in NADH fluorescence (oxidation of NADH to NAD+) over a period of 3 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC₅₀ and Ki values by plotting the reaction rates against the inhibitor concentration and fitting the data to an appropriate enzyme inhibition model.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability after treatment with a compound.[11]
Materials:
-
Cancer cell lines (e.g., endometrial, breast)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plate
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 72 hours). Include a vehicle control (DMSO).
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[14][15][16]
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 4. Galloflavin (CAS 568-80-9): a novel inhibitor of lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Galloflavin, a new lactate dehydrogenase inhibitor, induces the death of human breast cancer cells with different glycolytic attitude by affecting distinct signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. selleckchem.com [selleckchem.com]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. Galloflavin | Lactate Dehydrogenase A | Tocris Bioscience [tocris.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of the anti-tumor effects of lactate dehydrogenase inhibitor galloflavin in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Galloflavin Relieves the Malignant Behavior of Colorectal Cancer Cells in the Inflammatory Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Galloflavin suppresses lactate dehydrogenase activity and causes MYC downregulation in Burkitt lymphoma cells through NAD/NADH-dependent inhibition of sirtuin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. kumc.edu [kumc.edu]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Galloflavin Potassium: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galloflavin potassium, a synthetic small molecule, has emerged as a significant subject of research due to its potent biological activities, primarily as an inhibitor of lactate dehydrogenase (LDH). This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, summarizing quantitative data, and outlining key experimental protocols. The document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting metabolic pathways in various diseases.
Introduction
Cancer cells, in contrast to their healthy counterparts, predominantly rely on aerobic glycolysis for energy production, a phenomenon termed the "Warburg effect".[1][2] This metabolic shift is characterized by an elevated expression of lactate dehydrogenase-A (LDH-A), an enzyme crucial for the conversion of pyruvate to lactate.[2][3] The pivotal role of LDH-A in tumor initiation, progression, and maintenance has rendered it an attractive target for anticancer therapies.[2][3] this compound has been identified as a novel and potent inhibitor of both LDH-A and its isoform LDH-B.[4][5] This document delves into the specifics of its inhibitory action and the downstream biological consequences.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of lactate dehydrogenase. Unlike many inhibitors that compete with the enzyme's substrate (pyruvate) or cofactor (NADH), Galloflavin exhibits a non-competitive or uncompetitive mode of inhibition.[5][6][7] It preferentially binds to the free enzyme, thereby preventing the formation of the enzyme-substrate complex.[5][8][9]
By inhibiting LDH, this compound effectively blocks the conversion of pyruvate to lactate, a critical step in aerobic glycolysis.[4][10] This disruption of the glycolytic pathway leads to a reduction in ATP production, thereby depriving cancer cells of the necessary energy for their rapid proliferation.[3][4] The ultimate consequence of this metabolic stress is the induction of apoptosis, or programmed cell death, in tumor cells.[5][6][8][10]
Furthermore, Galloflavin has been shown to prevent the binding of lactate dehydrogenase A to single-stranded DNA and inhibit RNA synthesis in cultured cells. In Burkitt lymphoma cells, it has been observed to cause MYC downregulation through the NAD/NADH-dependent inhibition of sirtuin-1.[3]
Quantitative Data on Biological Activity
The inhibitory potency of this compound has been quantified in various studies. The following tables summarize the key quantitative data available.
Table 1: Inhibitory Constants (Ki) of Galloflavin against Lactate Dehydrogenase Isoforms
| Enzyme Isoform | Ki Value (µM) | Notes |
| Human LDH-A | 5.46[4][5][8][9] | Calculated in competition with pyruvate. |
| Human LDH-B | 15.06[4][5][8][9] or 15.1 | Calculated in competition with pyruvate. |
Table 2: In Vitro Effects of Galloflavin on Cancer Cell Lines
| Cell Line | Concentration (µM) | Effect | Reference |
| OVCAR3 (Ovarian Carcinoma) | 250 | 31.5% reduction in cell survival.[1] | [1] |
| OVCAR3 (in combination with 10 µM Paclitaxel) | 250 | 67.7% reduction in cell survival.[1] | [1] |
| OVCAR3 (in combination with 10 µM Paclitaxel) | 250 | 64.2% reduction in LDH enzyme activity compared to control.[1] | [1] |
| MCF7 (Breast Carcinoma) | Not specified | Significant reduction in cell survival.[1][2] | [1][2] |
| MCF7 (in combination with 10 µM Paclitaxel) | 250 | 68.7% reduction in LDH enzyme activity compared to control.[1] | [1] |
| PLC/PRF/5 (Hepatocellular Carcinoma) | Micromolar concentrations | Blocks aerobic glycolysis and induces apoptosis.[8][10] | [8][10] |
| SW480 (Colorectal Cancer) | 5 and 15 | Inhibition of cell viability, migration, and invasion.[9] | [9] |
Key Biological Activities
Anticancer Activity
The primary and most extensively studied biological activity of this compound is its anticancer effect. By targeting the metabolic vulnerability of cancer cells, it has demonstrated efficacy against a range of malignancies:
-
Endometrial Cancer: Galloflavin has been shown to effectively inhibit the growth of endometrial cancer cell lines and primary cultures by affecting multiple signaling pathways that regulate metabolism, cell cycle, apoptosis, cell stress, and metastasis.[4][11]
-
Breast Cancer: It induces cell death in human breast cancer cells with varying glycolytic activities.[12] In MCF-7 cells, it down-regulates ERα-mediated signaling, while in more aggressive, triple-negative (MDA-MB-231) and tamoxifen-resistant (MCF-Tam) cells, it appears to induce an oxidative stress condition.[12][13]
-
Colorectal Cancer: In the inflammatory tumor microenvironment of colorectal cancer, Galloflavin has been found to relieve malignant behavior by targeting the NLRP3 inflammasome.[11][14][15]
-
Pancreatic Cancer: When combined with metformin, Galloflavin has been shown to impair pancreatic cancer cells.
-
Other Cancers: Its activity has also been observed in hepatocellular carcinoma and Burkitt lymphoma.[3][6]
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to mitigate acute kidney injury by suppressing LDHA-dependent macrophage glycolysis.[16] This action inhibits the conversion of macrophages to a pro-inflammatory phenotype and reduces the release of inflammatory cytokines.[16] In the context of colorectal cancer, Galloflavin can inhibit the malignant behavior of cancer cells within the inflammatory tumor microenvironment by targeting the NLRP3 inflammasome.[14][15]
Visualization of Signaling Pathways and Workflows
Signaling Pathway of Galloflavin's Anticancer Effect
Caption: Mechanism of Galloflavin-induced apoptosis in cancer cells.
Galloflavin's Role in Modulating Macrophage Activity in Acute Kidney Injury
Caption: Galloflavin's inhibition of macrophage-mediated inflammation in AKI.
General Experimental Workflow for Assessing Galloflavin Activity
References
- 1. jampr.journals.ekb.eg [jampr.journals.ekb.eg]
- 2. Potentiation of paclitaxel antitumor activity by galloflavin or oxamate as lactate dehydrogenase inhibitors [jampr.journals.ekb.eg]
- 3. Frontiers | Natural products targeting human lactate dehydrogenases for cancer therapy: A mini review [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Galloflavin (CAS 568-80-9): a novel inhibitor of lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Galloflavin | Lactate dehydrogenase inhibitor | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Galloflavin, a new lactate dehydrogenase inhibitor, induces the death of human breast cancer cells with different glycolytic attitude by affecting distinct signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Galloflavin Relieves the Malignant Behavior of Colorectal Cancer Cells in the Inflammatory Tumor Microenvironment [frontiersin.org]
- 15. Galloflavin Relieves the Malignant Behavior of Colorectal Cancer Cells in the Inflammatory Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Galloflavin mitigates acute kidney injury by suppressing LDHA-dependent macrophage glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Galloflavin Potassium: Molecular Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Galloflavin potassium, a potent inhibitor of lactate dehydrogenase (LDH). The document details its molecular structure, physicochemical properties, and its mechanism of action, with a focus on its implications for cancer research and drug development.
Molecular Structure and Formula
This compound is the potassium salt of Galloflavin. Its chemical identity is well-defined, providing a solid foundation for its use in research and development.
-
IUPAC Name: potassium 8,9,10-trihydroxy-2,6-dioxo-2,6-dihydropyrano[3,2-c]isochromen-3-olate[1]
-
Alternative Names: Galloflavin (potassium), NSC-107022 potassium[1]
Chemical Structure: The structure of this compound is characterized by a pyrano[3,2-c]isochromene core with multiple hydroxyl groups.
-
SMILES: [K+].OC1=C(O)C(O)=C2C3=C(OC(=O)C2=C1)C=C([O-])C(=O)O3
-
InChI Key: XSPGPNGPTLAWMC-UHFFFAOYSA-M[1]
Physicochemical and Biological Properties
The quantitative data for this compound are summarized in the table below, providing key parameters for experimental design.
| Property | Value | Source |
| Molecular Weight | 316.26 g/mol | [1][2][3][4] |
| Purity | ≥95% (HPLC) | [2] |
| Solubility | Soluble to 5 mM in DMSO | [2] |
| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place. | [1][2] |
| Elemental Analysis | C: 45.57%, H: 1.59%, K: 12.36%, O: 40.47% | [1] |
| Ki for LDH-A | 5.46 µM (in competition with pyruvate) | [2][5][6][7] |
| Ki for LDH-B | 15.1 µM (or 15.06 µM) (in competition with pyruvate) | [2][5][6][7] |
Mechanism of Action: Inhibition of Lactate Dehydrogenase
This compound's primary mechanism of action is the inhibition of both lactate dehydrogenase A (LDH-A) and LDH-B isoforms.[6][7] This inhibition is non-competitive with respect to the substrate (pyruvate) and cofactor (NADH), as Galloflavin preferentially binds to the free enzyme.[5][6][7] By inhibiting LDH, Galloflavin disrupts the conversion of pyruvate to lactate, a critical step in aerobic glycolysis, also known as the Warburg effect, which is a hallmark of many cancer cells.[6] This disruption leads to a decrease in ATP production and induces apoptosis (programmed cell death) in cancer cells.[3][6][8]
Caption: Mechanism of action of this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols involving Galloflavin.
This assay quantifies the inhibitory effect of Galloflavin on LDH activity.
-
Reaction Mixture Preparation: A reaction mix is prepared containing 100 mM phosphate buffer (pH 7.5), 1 mM pyruvate, and 150 µM NADH.[5]
-
Enzyme Addition: Purified human LDH-A or LDH-B is added to the reaction mix at a concentration of 0.015 U/mL.[5]
-
Inhibitor Addition: Galloflavin is added to the mixture at varying concentrations (e.g., 0–500 µM) to determine its inhibitory effect.[5]
-
Measurement: The enzymatic activity is measured by monitoring the decrease in NADH concentration, which is observed by a change in absorbance or fluorescence (excitation at 340 nm, emission at 460 nm) over a period of 3 minutes.[5]
Caption: Workflow for an in vitro LDH activity assay.
These protocols assess the effect of Galloflavin on cancer cell lines.
-
Cell Culture: Cancer cells (e.g., PLC/PRF/5, MCF-7, OVCAR3) are seeded in multi-well plates (e.g., 1.6 x 10⁴ cells per well in a 24-well plate) and allowed to adhere overnight.[5][9]
-
Treatment: The cells are treated with Galloflavin at a range of concentrations (e.g., 0–500 µM) for a specified duration (e.g., 72 hours).[5]
-
Endpoint Analysis: Following treatment, various assays are performed:
-
Lactic Acid Production: To confirm the inhibition of aerobic glycolysis.
-
Cellular Respiration: To ensure the compound does not affect mitochondrial respiration.[6]
-
Cell Proliferation/Viability: Using standard methods like MTT or crystal violet staining to measure the antiproliferative effects.[5]
-
Apoptosis Assays: To confirm that cell death is occurring via apoptosis.
-
These experiments evaluate the anti-tumor efficacy of Galloflavin in a living organism.
-
Tumor Implantation: Tumor cells are implanted into immunocompromised mice to establish xenografts.
-
Treatment Regimen: Once tumors are established, mice are treated with Galloflavin, typically via intraperitoneal injection, at specific doses (e.g., 5 or 15 mg/kg) for a defined period (e.g., 15 days).[10]
-
Efficacy Measurement: Tumor volume is measured regularly to assess the effect of the treatment on tumor growth.[10]
-
Post-Mortem Analysis: At the end of the study, tumors may be excised for further analysis, such as Western blotting, to examine the expression levels of relevant proteins.[10]
Preparing a stable and effective formulation is critical for in vivo experiments.
-
Stock Solution: Galloflavin is typically dissolved in DMSO to create a concentrated stock solution.
-
Working Solution: For administration to animals, a working solution is prepared. A common formulation involves a sequential mixture of:
Affected Signaling Pathways
While the primary target of Galloflavin is LDH, its downstream effects can modulate various signaling pathways, depending on the cancer cell type.
-
ERα-Mediated Signaling: In MCF-7 breast cancer cells, Galloflavin has been shown to down-regulate the estrogen receptor-alpha (ERα)-mediated signaling pathway, which is crucial for the survival of these cells.[12][13]
-
Oxidative Stress: In aggressive triple-negative (MDA-MB-231) and tamoxifen-resistant (MCF-Tam) breast cancer cells, the growth-inhibitory effect of Galloflavin appears to be linked to the induction of an oxidative stress condition.[12][13]
These findings suggest that while the initial action of Galloflavin is specific to metabolic reprogramming, the ultimate cellular response can be context-dependent, involving different signaling cascades. This highlights the compound's potential to be effective against various cancer subtypes with distinct molecular profiles.
References
- 1. medkoo.com [medkoo.com]
- 2. Galloflavin | Lactate Dehydrogenase A/LDHA Inhibitors: R&D Systems [rndsystems.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. This compound | C12H5KO8 | CID 136645905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Galloflavin (CAS 568-80-9): a novel inhibitor of lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. jampr.journals.ekb.eg [jampr.journals.ekb.eg]
- 10. Galloflavin | Lactate dehydrogenase inhibitor | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Galloflavin, a new lactate dehydrogenase inhibitor, induces the death of human breast cancer cells with different glycolytic attitude by affecting distinct signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Galloflavin Potassium: An In-depth Technical Guide on its In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galloflavin potassium, a derivative of gallic acid, has emerged as a potent inhibitor of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis. This technical guide provides a comprehensive overview of the in vitro and in vivo effects of this compound, with a focus on its anticancer properties. We delve into its mechanism of action, summarize key quantitative data from various studies, and provide detailed experimental protocols. Furthermore, this guide presents visual representations of the signaling pathways modulated by this compound and illustrates experimental workflows using the DOT language for clear, reproducible diagrams. This document is intended to be a valuable resource for researchers and professionals in the fields of oncology, metabolism, and drug development.
Introduction
Cancer cells exhibit a distinct metabolic phenotype characterized by a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect". This metabolic reprogramming is crucial for supporting rapid cell proliferation and survival. Lactate dehydrogenase (LDH), which catalyzes the conversion of pyruvate to lactate, is a key enzyme in this process and is often upregulated in various cancers. Consequently, LDH has become an attractive target for anticancer drug development.
This compound is a novel small molecule that has been identified as a potent inhibitor of both LDH-A and LDH-B isoforms.[1][2] By targeting LDH, this compound disrupts the metabolic machinery of cancer cells, leading to a cascade of events that ultimately inhibit their growth and induce cell death. This guide will explore the multifaceted effects of this promising compound.
Mechanism of Action
This compound functions as a direct inhibitor of lactate dehydrogenase.[1] It binds to the free enzyme, rather than competing with the substrate (pyruvate) or the cofactor (NADH).[2] This inhibition of LDH activity leads to a blockage of aerobic glycolysis, resulting in decreased lactate production and a subsequent reduction in cellular ATP levels in cancer cells.[1][3] This energy depletion is a primary contributor to the antiproliferative and pro-apoptotic effects of this compound.
In Vitro Effects of this compound
A substantial body of in vitro research has demonstrated the potent anticancer effects of this compound across a variety of cancer cell lines.
Inhibition of Cancer Cell Proliferation
This compound has been shown to inhibit the proliferation of numerous cancer cell lines in a dose-dependent manner. The half-maximal inhibitory concentrations (IC50) vary depending on the cell line and the duration of treatment.
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) | Reference |
| ECC-1 | Endometrial Cancer | 25 | 72 | [4] |
| Ishikawa | Endometrial Cancer | 43 | 72 | [4] |
| Primary Endometrial Cancer Cultures (6 of 8) | Endometrial Cancer | 20-53 | 72 | [4] |
| MCF-7 | Breast Cancer | Not specified | - | [5] |
| OVCAR-3 | Ovarian Cancer | Not specified | - | [5] |
Induction of Apoptosis
A key mechanism of this compound's anticancer activity is the induction of apoptosis, or programmed cell death. Studies have shown that treatment with this compound leads to the activation of the mitochondrial apoptosis pathway.[4] This is characterized by a decrease in the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1, and an increase in the cleavage of caspase-3, a key executioner of apoptosis.[4]
Cell Cycle Arrest
This compound has also been observed to induce cell cycle arrest in cancer cells. However, the specific phase of arrest appears to be cell-line dependent. For instance, in ECC-1 endometrial cancer cells, Galloflavin treatment resulted in a minimal G1 phase arrest, whereas in Ishikawa cells, a significant G2 phase arrest was observed.[3]
Inhibition of Glycolytic Metabolism
Consistent with its mechanism of action as an LDH inhibitor, this compound significantly impacts the glycolytic metabolism of cancer cells. Treatment leads to a reduction in glucose uptake, lactate production, and intracellular ATP levels.[4]
In Vivo Effects of this compound
The anticancer potential of this compound has also been evaluated in preclinical in vivo models.
Tumor Xenograft Models
In a study utilizing a tumor xenograft model with SW480 colorectal cancer cells in mice, Galloflavin administered at doses of 5 and 15 mg/kg for 15 days significantly inhibited tumor growth.[6] The reduction in tumor volume was found to be time-dependent.[6]
Acute Kidney Injury Models
Interestingly, Galloflavin has also shown protective effects in non-cancer models. In mouse models of acute kidney injury (AKI) induced by cecal ligation and puncture (CLP) or cisplatin, Galloflavin treatment demonstrated a protective effect.[7] This was attributed to its ability to suppress glycolysis in macrophages, thereby reducing inflammation.[7]
Signaling Pathways Modulated by this compound
This compound exerts its cellular effects by modulating several key signaling pathways.
c-Myc Downregulation Pathway
Galloflavin treatment has been shown to decrease the expression of the oncoprotein c-Myc in a dose-dependent manner in endometrial cancer cells.[4] A proposed mechanism for this involves the inhibition of LDH, which leads to a decrease in the cellular NAD+/NADH ratio. This, in turn, inhibits the activity of SIRT1, a NAD+-dependent deacetylase.[1] Inhibition of SIRT1 has been linked to a reduction in c-Myc protein levels.[1]
NLRP3 Inflammasome Inhibition
Galloflavin has been found to inhibit the NLRP3 inflammasome, a key component of the innate immune system that can contribute to inflammation-driven tumor progression.[7] Molecular docking studies suggest that Galloflavin may directly bind to the hydrophobic pocket of NLRP3, thereby inhibiting its activation and the subsequent release of pro-inflammatory cytokines like IL-1β.[7] The activation of the NLRP3 inflammasome is a two-step process, and Galloflavin appears to interfere with the activation step.[1][4][7]
ERα-Mediated Signaling
In estrogen receptor-alpha (ERα)-positive breast cancer cells, such as MCF-7, Galloflavin's antiproliferative action involves the downregulation of ERα-mediated signaling, which is crucial for the survival of these cells.[8][9] The specific downstream targets of ERα affected by Galloflavin include genes like GREB1, PGR, and TFF1, which are involved in cell cycle progression.[10]
Oxidative Stress-Induced Apoptosis
In triple-negative (MDA-MB-231) and tamoxifen-resistant (MCF-Tam) breast cancer cells, the growth-inhibitory effect of Galloflavin is associated with the induction of an oxidative stress condition.[8][9] This increase in reactive oxygen species (ROS) can trigger the mitochondrial pathway of apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Treat cells with this compound for the specified time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis
-
Treat cells with this compound for the desired time.
-
Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
In Vivo Tumor Xenograft Study
-
Subcutaneously inject cancer cells (e.g., 5 x 10^6 SW480 cells) into the flank of immunodeficient mice.
-
Allow the tumors to reach a palpable size (e.g., 100 mm³).
-
Randomly assign mice to treatment and control groups.
-
Administer this compound (e.g., 5 or 15 mg/kg) or vehicle control via intraperitoneal injection daily for a specified period (e.g., 15 days).
-
Measure tumor volume with calipers every few days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the anti-tumor effects of lactate dehydrogenase inhibitor galloflavin in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Decoding sepsis: Unraveling key signaling pathways for targeted therapies | EurekAlert! [eurekalert.org]
- 9. Galloflavin, a new lactate dehydrogenase inhibitor, induces the death of human breast cancer cells with different glycolytic attitude by affecting distinct signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physiologically Relevant Estrogen Receptor Alpha Pathway Reporters for Single-Cell Imaging-Based Carcinogenic Hazard Assessment of Estrogenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for a Galloflavin-Mediated Lactate Dehydrogenase Inhibition Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lactate dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis, catalyzing the reversible conversion of lactate to pyruvate.[1][2] In many cancer cells, there is an upregulation of LDH, particularly the LDH-A isoform, which is associated with the Warburg effect—a metabolic shift towards glycolysis even in the presence of oxygen.[3][4] This reliance on glycolysis makes LDH a compelling therapeutic target for cancer treatment.[5] Galloflavin is a potent inhibitor of both human LDH-A and LDH-B isoforms.[6][7][8] It acts by binding to the free enzyme, rather than competing with the substrate or cofactor.[9][10] This document provides a detailed protocol for assaying the inhibitory effect of galloflavin on lactate dehydrogenase using potassium L-lactate as the substrate. The assay measures the enzymatic conversion of lactate to pyruvate, which is coupled with the reduction of nicotinamide adenine dinucleotide (NAD+) to NADH. The rate of NADH formation is monitored by measuring the increase in absorbance at 340 nm.[1][2]
Quantitative Data Summary
The inhibitory activity of Galloflavin against human lactate dehydrogenase isoforms A and B has been previously characterized. The key quantitative metrics are summarized in the table below.
| Inhibitor | Target Isoform | Inhibition Constant (Ki) |
| Galloflavin | Human LDH-A | 5.46 µM[6][11][12] |
| Galloflavin | Human LDH-B | 15.06 µM[6][11][12] |
Metabolic Pathway and Inhibition
The following diagram illustrates the role of Lactate Dehydrogenase in cellular metabolism and the point of inhibition by Galloflavin.
Caption: LDH catalyzes the interconversion of pyruvate and lactate, a key step in anaerobic metabolism. Galloflavin inhibits this process.
Experimental Protocol
This protocol is designed for a 96-well microplate format and spectrophotometric reading.
1. Materials and Reagents
-
LDH Enzyme: Human recombinant LDH-A or LDH-B
-
Substrate: Potassium L-Lactate
-
Cofactor: β-Nicotinamide adenine dinucleotide (NAD+)
-
Buffer: 0.15 M CAPS (N-cyclohexyl-3-aminopropanesulfonic acid) buffer, pH 10.0[1]
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Equipment:
-
96-well clear, flat-bottom microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 340 nm in kinetic mode
-
2. Preparation of Solutions
-
Assay Buffer (0.15 M CAPS, pH 10.0): Prepare according to standard laboratory procedures. An alkaline pH favors the oxidation of lactate to pyruvate.[1]
-
Potassium L-Lactate Stock Solution (1 M): Dissolve the appropriate amount of potassium L-lactate in deionized water. Store at -20°C.
-
NAD+ Stock Solution (30 mM): Dissolve NAD+ in Assay Buffer. Prepare fresh daily and keep on ice.
-
LDH Enzyme Working Solution (2X final concentration): Dilute the LDH enzyme stock in Assay Buffer to a concentration that provides a linear rate of absorbance increase of 0.1 to 0.2 ΔA340/min in the absence of inhibitor.[13] The optimal concentration should be determined empirically.
-
Galloflavin Stock Solution (10 mM): Dissolve Galloflavin in 100% DMSO. Store at -20°C.
-
Galloflavin Serial Dilutions: Prepare a series of dilutions of the Galloflavin stock solution in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.
3. Assay Procedure
The following workflow outlines the steps for setting up the inhibition assay.
Caption: Experimental workflow for the Galloflavin LDH inhibition assay.
Assay Plate Setup (Example):
| Well Type | Reagent | Volume (µL) |
| Blank | Assay Buffer | 100 |
| No Enzyme Control | Assay Buffer, NAD+, Lactate, Vehicle | 90 |
| Positive Control (100% Activity) | Assay Buffer, NAD+, Lactate, Vehicle, LDH | 100 |
| Inhibitor Wells | Assay Buffer, NAD+, Lactate, Galloflavin, LDH | 100 |
Step-by-Step Method (per 100 µL final volume):
-
Add Reagents to Wells:
-
Add 50 µL of Assay Buffer to each well.
-
Add 10 µL of Galloflavin serial dilutions to the test wells.
-
Add 10 µL of Assay Buffer containing the same percentage of DMSO as the inhibitor wells to the "Positive Control" and "No Enzyme Control" wells (this is the vehicle control).
-
-
Add Substrate and Cofactor:
-
Prepare a Substrate/Cofactor mix containing Potassium L-Lactate and NAD+ in Assay Buffer.
-
Add 20 µL of this mix to each well. Final concentrations should be optimized, but starting points are typically 50 mM for Lactate and 3 mM for NAD+.
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate at 25°C for 5 minutes.
-
-
Initiate Reaction:
-
Add 20 µL of the LDH Enzyme Working Solution to all wells except the "No Enzyme Control" wells.
-
Add 20 µL of Assay Buffer to the "No Enzyme Control" wells.
-
-
Measure Absorbance:
-
Immediately place the plate in a microplate reader pre-set to 25°C.
-
Measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
4. Data Analysis
-
Calculate Reaction Rate (V₀): For each well, plot Absorbance (340 nm) vs. Time (minutes). The initial velocity (V₀) is the slope of the linear portion of this curve (ΔA340/min).
-
Correct for Background: Subtract the rate of the "No Enzyme Control" from all other rates.
-
Calculate Percent Inhibition:
-
% Inhibition = (1 - (V₀ of Inhibitor Well / V₀ of Positive Control)) * 100
-
-
Determine IC₅₀:
-
Plot the Percent Inhibition against the logarithm of the Galloflavin concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of Galloflavin that causes 50% inhibition of LDH activity).
-
This protocol provides a robust method for evaluating the inhibitory activity of Galloflavin against lactate dehydrogenase. By monitoring the NAD+ to NADH conversion, researchers can accurately quantify the potency of LDH inhibitors, which is crucial for the development of novel therapeutics targeting cancer metabolism.
References
- 1. tycmhoffman.com [tycmhoffman.com]
- 2. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Lactic dehydrogenase and cancer: an overview [imrpress.com]
- 4. lactic-dehydrogenase-and-cancer-an-overview - Ask this paper | Bohrium [bohrium.com]
- 5. Lactate Dehydrogenases as Metabolic Links between Tumor and Stroma in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Galloflavin | Lactate dehydrogenase inhibitor | TargetMol [targetmol.com]
- 7. Galloflavin | Lactate Dehydrogenase A/LDHA Inhibitors: R&D Systems [rndsystems.com]
- 8. Galloflavin | Lactate Dehydrogenase A | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
- 10. Galloflavin (CAS 568-80-9): a novel inhibitor of lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. tycmhoffman.com [tycmhoffman.com]
Galloflavin Potassium: Application Notes and Protocols for In Vitro Lactate Production Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galloflavin potassium is a novel small molecule inhibitor of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis.[1][2][3] By targeting both LDH-A and LDH-B isoforms, galloflavin effectively curtails the conversion of pyruvate to lactate, a hallmark of aberrant cancer cell metabolism known as the Warburg effect.[1] This inhibition leads to a reduction in lactate production and ATP synthesis, ultimately impairing the viability of cancer cells that rely heavily on aerobic glycolysis.[1][2][3] These application notes provide a comprehensive guide for the in vitro use of this compound to inhibit lactate production, including detailed experimental protocols and data presentation.
Mechanism of Action
Galloflavin acts as a potent inhibitor of human lactate dehydrogenase.[1] It has been shown to suppress LDH activity, thereby blocking the final step of glycolysis.[4] This leads to a decrease in the cellular NAD+/NADH ratio, which can impact other cellular processes.[4] In some cancer cell lines, such as Burkitt lymphoma, the inhibition of LDH by galloflavin has been linked to a reduction in MYC protein levels, a key driver of cancer cell proliferation.[4]
Caption: Mechanism of Galloflavin Action.
Data Presentation
The following tables summarize the quantitative data on the inhibitory activity of this compound against lactate dehydrogenase and various cancer cell lines.
Table 1: Inhibitory Activity of Galloflavin against Lactate Dehydrogenase
| Parameter | LDH-A | LDH-B | Reference(s) |
| Ki (μM) | 5.46 | 15.06 | [1][2][3] |
Table 2: In Vitro Efficacy of Galloflavin in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (μM) | Notes | Reference(s) |
| PLC/PRF/5 | Hepatocellular Carcinoma | - | - | Inhibits lactate production and decreases ATP synthesis. | [3] |
| ECC-1 | Endometrial Cancer | IC50 | 25 | After 72 hours of treatment. | [5] |
| Ishikawa | Endometrial Cancer | IC50 | 43 | After 72 hours of treatment. | [5] |
| OVCAR3 | Ovarian Cancer | - | 250 | Caused a 67.4% reduction in LDH enzyme activity. | [6] |
| MCF7 | Breast Cancer | - | 250 | Caused a 69.3% reduction in LDH enzyme activity. | [6] |
| Burkitt Lymphoma cells | Burkitt Lymphoma | - | - | Doses that achieved 50% inhibition of cell growth also resulted in 50% inhibition of lactate production. | [4] |
| 6606PDA | Pancreatic Cancer | - | 80 | Caused a significant reduction in lactate concentration. | [7] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the efficacy of this compound in inhibiting lactate production.
Cell Culture and Treatment
-
Cell Line Maintenance: Culture the desired cancer cell line (e.g., PLC/PRF/5, ECC-1, Ishikawa) in the recommended complete growth medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plates for viability assays, 24-well or 6-well plates for lactate production assays) at a predetermined density to ensure they are in the exponential growth phase during the experiment. Allow the cells to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Further dilute the stock solution with the complete growth medium to achieve the desired final concentrations for treatment.
-
Treatment: Remove the existing medium from the cell culture plates and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest galloflavin concentration) and an untreated control.
-
Incubation: Incubate the treated cells for the desired period (e.g., 16, 24, 48, or 72 hours) depending on the specific assay.[3][5]
Lactate Production Assay (Colorimetric)
This protocol is adapted from commercially available lactate assay kits and provides a method to quantify lactate concentration in the cell culture supernatant.
Caption: Lactate Production Assay Workflow.
Materials:
-
96-well clear flat-bottom plates
-
Colorimetric Lactate Assay Kit (containing Lactate Standard, Assay Buffer, Lactate Probe, Horseradish Peroxidase (HRP), and Lactate Oxidase)
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 1X Assay Buffer by diluting the provided stock solution with deionized water.
-
Prepare a Reaction Mix according to the kit manufacturer's instructions. This typically involves diluting the Lactate Probe, HRP, and Lactate Oxidase in the 1X Assay Buffer. Prepare this mix fresh and protect it from light.
-
-
Lactate Standard Curve Preparation:
-
Prepare a series of lactate standards by diluting the Lactate Standard stock solution in the complete growth medium (the same medium used for the cell culture). A typical range for the standard curve is 0 to 10 nmol/well.
-
-
Sample Collection:
-
Following the treatment incubation period, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant at a low speed (e.g., 1,000 x g for 5 minutes) to pellet any detached cells or debris.
-
-
Assay:
-
Add 50 µL of the clarified supernatant from each sample and each lactate standard to separate wells of a 96-well plate.
-
Add 50 µL of the freshly prepared Reaction Mix to each well.
-
Mix gently by tapping the plate.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Generate a standard curve by plotting the absorbance of the lactate standards against their known concentrations.
-
Determine the lactate concentration in each sample by interpolating its absorbance value on the standard curve.
-
Calculate the percentage of lactate inhibition for each galloflavin concentration relative to the vehicle control.
-
Lactate Dehydrogenase (LDH) Activity Assay
This assay directly measures the enzymatic activity of LDH in cell lysates.
Materials:
-
LDH Assay Kit (containing LDH Assay Buffer, Substrate Mix, and NADH standard)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Lysate Preparation:
-
After treatment with galloflavin, wash the cells with cold PBS.
-
Lyse the cells using a lysis buffer provided in the kit or a suitable alternative (e.g., RIPA buffer).
-
Centrifuge the lysate at a high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris.
-
Collect the supernatant (cell lysate) for the assay.
-
-
Assay:
-
Prepare a reaction mixture according to the kit manufacturer's instructions, which typically includes the LDH assay buffer and substrate mix.
-
Add a small volume of the cell lysate to each well of a 96-well plate.
-
Initiate the reaction by adding the reaction mixture to each well.
-
Immediately measure the absorbance at 450 nm in a kinetic mode for a set period (e.g., 10-30 minutes) at room temperature or 37°C.
-
-
Data Analysis:
-
Calculate the LDH activity by determining the rate of change in absorbance over time (ΔOD/min).
-
Compare the LDH activity in galloflavin-treated samples to that of the vehicle control to determine the percentage of inhibition.
-
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound.
Caption: Galloflavin's Anticancer Effect.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Treatment: Seed and treat the cells with various concentrations of this compound as described in Protocol 1.
-
MTT Addition: After the desired incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of galloflavin that inhibits cell growth by 50%) can be determined from the dose-response curve.
Conclusion
This compound is a valuable tool for researchers studying cancer metabolism and developing novel anticancer therapies. By effectively inhibiting lactate dehydrogenase, it provides a means to investigate the consequences of blocking aerobic glycolysis in cancer cells. The protocols outlined in these application notes offer a standardized approach to evaluating the in vitro efficacy of this compound in inhibiting lactate production and assessing its impact on cancer cell viability.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Galloflavin suppresses lactate dehydrogenase activity and causes MYC downregulation in Burkitt lymphoma cells through NAD/NADH-dependent inhibition of sirtuin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the anti-tumor effects of lactate dehydrogenase inhibitor galloflavin in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jampr.journals.ekb.eg [jampr.journals.ekb.eg]
- 7. Galloflavin Plus Metformin Treatment Impairs Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
Application of Galloflavin Potassium in Metabolic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galloflavin potassium, a derivative of gallic acid, has emerged as a potent and specific inhibitor of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis.[1][2][3] This characteristic positions Galloflavin as a valuable tool for investigating cellular metabolism, particularly in the context of cancer research and other diseases characterized by metabolic dysregulation.[1][4] By inhibiting both LDH-A and LDH-B isoforms, Galloflavin effectively blocks the conversion of pyruvate to lactate, thereby disrupting the glycolytic pathway and impacting cellular energy production.[1][2][5] These application notes provide a comprehensive overview of the use of this compound in metabolic studies, including detailed protocols for key experiments and a summary of its quantitative effects.
Mechanism of Action
Galloflavin inhibits human lactate dehydrogenase isoforms by preferentially binding to the free enzyme, without competing with the substrate (pyruvate) or the cofactor (NADH).[1][5] This non-competitive inhibition mechanism makes it a specific tool for studying the consequences of LDH blockade. The inhibition constants (Ki) highlight its potent activity against both LDH-A and LDH-B.
Data Presentation
Quantitative Effects of this compound
| Parameter | Value | Target | Cell Line/System | Reference |
| Ki (LDH-A) | 5.46 µM | Human LDH-A | Enzyme Assay | [1][2][5][6][7] |
| Ki (LDH-B) | 15.06 µM - 15.1 µM | Human LDH-B | Enzyme Assay | [1][2][5][6][7] |
| IC50 | 25 µM | Cell Proliferation | ECC-1 (Endometrial Cancer) | [4] |
| IC50 | 43 µM | Cell Proliferation | Ishikawa (Endometrial Cancer) | [4] |
| IC50 | 20-53 µM | Cell Proliferation | Primary Endometrial Cancer Cultures | [4][8] |
Signaling Pathways and Experimental Workflows
Galloflavin's Impact on Glycolysis
Caption: Inhibition of Lactate Dehydrogenase by Galloflavin.
Experimental Workflow for Assessing Galloflavin's Effects
Caption: Workflow for studying Galloflavin's metabolic effects.
Experimental Protocols
Protocol 1: Lactate Dehydrogenase (LDH) Activity Inhibition Assay
This protocol is designed to determine the inhibitory effect of this compound on LDH activity.
Materials:
-
Human LDH-A and LDH-B enzymes
-
This compound
-
Pyruvate
-
NADH
-
100 mM Phosphate buffer (pH 7.5)
-
96-well microplate, clear bottom
-
Microplate reader with fluorescence capability (lex= 340 nm, lem =460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of Galloflavin by diluting the stock solution in 100 mM phosphate buffer (pH 7.5).
-
Prepare solutions of pyruvate and NADH in 100 mM phosphate buffer (pH 7.5).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
100 µL of 100 mM phosphate buffer (pH 7.5)
-
Varying concentrations of this compound (e.g., 0-500 µM final concentration).
-
LDH enzyme (LDH-A or LDH-B) to a final concentration of 0.015 U/mL.
-
-
Include control wells with no Galloflavin (vehicle control) and wells with no enzyme (background control).
-
-
Initiation of Reaction:
-
To initiate the reaction, add a mixture of pyruvate (final concentration 1 mM) and NADH (final concentration 150 µM) to each well.
-
-
Measurement:
-
Immediately place the plate in a microplate reader.
-
Monitor the decrease in NADH fluorescence (oxidation of NADH to NAD+) at an excitation wavelength of 340 nm and an emission wavelength of 460 nm for a period of 3 minutes.[6]
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation for each concentration of Galloflavin.
-
Determine the percent inhibition of LDH activity relative to the vehicle control.
-
Plot the percent inhibition against the Galloflavin concentration to determine the IC50 value.
-
Use enzyme kinetics software to determine the inhibition constant (Ki) by performing the assay with varying concentrations of both the inhibitor and the substrate (pyruvate or NADH).
-
Protocol 2: Cell Viability (MTT) Assay
This protocol assesses the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., ECC-1, Ishikawa)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the Galloflavin-containing medium to the respective wells. Include vehicle-treated control wells.
-
Incubate the cells for the desired treatment period (e.g., 72 hours).[4]
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each Galloflavin concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the Galloflavin concentration to determine the IC50 value.
-
Protocol 3: Cellular ATP Production Assay
This protocol measures the effect of this compound on intracellular ATP levels.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
ATP bioluminescence assay kit (containing luciferase and luciferin)
-
96-well opaque-walled plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells into a 96-well opaque-walled plate and treat with various concentrations of this compound as described in the MTT assay protocol.
-
-
ATP Measurement:
-
After the desired treatment period, equilibrate the plate to room temperature.
-
Follow the manufacturer's instructions for the ATP bioluminescence assay kit. This typically involves adding a single reagent that lyses the cells and provides the necessary components for the luciferase reaction.
-
Allow the reaction to stabilize for a few minutes.
-
-
Luminescence Reading:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Generate an ATP standard curve using known concentrations of ATP.
-
Calculate the intracellular ATP concentration for each sample based on the standard curve.
-
Normalize the ATP levels to the number of viable cells (which can be determined in a parallel experiment using an MTT or other viability assay).
-
Express the results as a percentage of the ATP level in vehicle-treated control cells.
-
Protocol 4: General Approach for 13C Metabolic Flux Analysis (MFA) with Galloflavin
This protocol outlines a general strategy for investigating the impact of Galloflavin on cellular metabolic pathways using stable isotope tracing.
Materials:
-
Cancer cell line of interest
-
Culture medium with and without the specific 13C-labeled substrate (e.g., [U-13C]-glucose or [U-13C]-glutamine)
-
This compound
-
Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) for metabolite analysis
Procedure:
-
Cell Culture and Adaptation:
-
Culture cells in the presence of unlabeled glucose and glutamine.
-
Adapt the cells to the experimental medium containing the 13C-labeled substrate for a period to ensure metabolic steady-state.
-
-
Galloflavin Treatment:
-
Treat the adapted cells with the desired concentration of this compound or vehicle control for a specified duration.
-
-
Metabolite Extraction:
-
Rapidly quench the metabolic activity of the cells (e.g., by using cold methanol).
-
Extract the intracellular metabolites using an appropriate solvent system (e.g., a mixture of methanol, chloroform, and water).
-
-
Mass Spectrometry Analysis:
-
Analyze the extracted metabolites using GC-MS or LC-MS to determine the mass isotopomer distribution of key metabolites in the central carbon metabolism (e.g., glycolytic intermediates, TCA cycle intermediates, amino acids).
-
-
Flux Calculation:
-
Utilize specialized software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic network model.
-
This analysis will provide quantitative flux values for the key metabolic reactions, revealing how Galloflavin treatment alters the flow of carbon through different metabolic pathways.
-
Conclusion
This compound is a powerful research tool for dissecting the role of lactate dehydrogenase and glycolysis in cellular metabolism. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at understanding the metabolic consequences of LDH inhibition in various biological systems. The ability to specifically target this key metabolic enzyme opens up new avenues for therapeutic development and a deeper understanding of metabolic reprogramming in disease.
References
- 1. Galloflavin (CAS 568-80-9): a novel inhibitor of lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Galloflavin | Lactate dehydrogenase inhibitor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Evaluation of the anti-tumor effects of lactate dehydrogenase inhibitor galloflavin in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Galloflavin | Lactate Dehydrogenase A | Tocris Bioscience [tocris.com]
- 8. researchgate.net [researchgate.net]
Galloflavin Potassium: A Tool for Interrogating the Warburg Effect
Application Notes and Protocols for Researchers
Introduction
The Warburg effect, characterized by a high rate of glycolysis followed by lactic acid fermentation in the presence of oxygen, is a hallmark of cancer cell metabolism. This metabolic shift provides cancer cells with the necessary building blocks for rapid proliferation and creates an acidic microenvironment conducive to tumor progression and invasion. A key enzyme in this process is lactate dehydrogenase (LDH), which catalyzes the conversion of pyruvate to lactate. Galloflavin potassium, a potent inhibitor of both LDH-A and LDH-B isoforms, has emerged as a valuable chemical tool for studying the intricacies of the Warburg effect and evaluating the therapeutic potential of targeting cancer metabolism.[1][2][3][4][5][6]
By inhibiting LDH, this compound effectively blocks the final step of aerobic glycolysis, leading to a reduction in lactate production and ATP synthesis in cancer cells.[1][2][7] This disruption of the cancer cell's metabolic engine can induce cell death, primarily through apoptosis, and inhibit cell proliferation.[1][6][7][8] Furthermore, studies have shown that galloflavin can sensitize cancer cells to conventional chemotherapeutic agents, highlighting its potential in combination therapies.[9][10][11]
These application notes provide detailed protocols for utilizing this compound to investigate the Warburg effect in cancer cell lines. The included methodologies cover the assessment of LDH inhibition, its impact on cell viability and metabolism, and the analysis of downstream signaling effects.
Data Presentation
Inhibitory Activity of Galloflavin
| Target | K_i Value (µM) | Notes |
| Lactate Dehydrogenase A (LDH-A) | 5.46[1][2][3][5][6] | Galloflavin binds to the free enzyme and does not compete with the substrate or cofactor.[5][6] |
| Lactate Dehydrogenase B (LDH-B) | 15.06[1][2][3][5][6] |
Effects of Galloflavin on Cancer Cell Lines
| Cell Line | Treatment | Effect |
| MCF7 (Breast Cancer) | 250 µM Galloflavin | 42% reduction in cell survival.[9] |
| 250 µM Galloflavin + 10 µM Paclitaxel | 41.2% further reduction in cell survival compared to paclitaxel alone.[9] | |
| 250 µM Galloflavin | 67.4% reduction in LDH enzyme activity.[9] | |
| 250 µM Galloflavin | 43.7% reduction in cellular ATP content.[9] | |
| OVCAR-3 (Ovarian Cancer) | 250 µM Galloflavin | 31.5% reduction in cell survival.[9] |
| 250 µM Galloflavin + 10 µM Paclitaxel | 47.9% further reduction in cell survival compared to paclitaxel alone.[9] | |
| 250 µM Galloflavin | Reduction in LDH enzyme activity.[9] | |
| 250 µM Galloflavin | 38.3% reduction in cellular ATP content.[9] | |
| Endometrial Cancer Cells | Galloflavin (IC50: 20-53 µM) | Inhibition of cell proliferation.[8] |
| Burkitt Lymphoma Cells | Galloflavin | Suppression of LDH activity and inhibition of cell replication.[12] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound in Counteracting the Warburg Effect.
Caption: A typical experimental workflow for investigating galloflavin's effects.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF7, OVCAR-3)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the galloflavin-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve galloflavin, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Lactate Dehydrogenase (LDH) Activity Assay
This protocol measures the enzymatic activity of LDH in cell lysates after treatment with this compound.
Materials:
-
Treated and untreated cell lysates
-
Reaction Mix: 100 mM phosphate buffer (pH 7.5), 1 mM pyruvate, 150 µM NADH.
-
96-well, UV-transparent plate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with cold PBS and lyse them using a suitable lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) to normalize LDH activity.
-
Assay Setup: In a 96-well plate, add a specific amount of cell lysate (e.g., 10-20 µg of total protein) to each well.
-
Initiate Reaction: Add the reaction mix to each well to a final volume of 200 µL.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes at 37°C. The decrease in absorbance corresponds to the oxidation of NADH.
-
Data Analysis: Calculate the rate of NADH oxidation (change in absorbance per minute). Normalize the LDH activity to the total protein concentration in each sample.
Protocol 3: Lactate Production Assay
This protocol quantifies the amount of lactate secreted by cells into the culture medium.
Materials:
-
Cell culture supernatant from treated and untreated cells
-
Lactate assay kit (commercially available kits are recommended for accuracy)
-
96-well plate
-
Microplate reader
Procedure:
-
Sample Collection: After treating cells with this compound, collect the cell culture medium. Centrifuge the medium to remove any detached cells or debris.
-
Assay: Follow the manufacturer's instructions for the lactate assay kit. Typically, this involves adding a reaction mixture containing lactate oxidase and a probe to the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.
-
Measurement: Measure the absorbance or fluorescence at the recommended wavelength using a microplate reader.
-
Data Analysis: Determine the lactate concentration in each sample using a standard curve generated with lactate standards. Normalize the lactate production to the cell number or total protein content.
Protocol 4: Cellular ATP Measurement
This protocol measures the intracellular ATP levels as an indicator of cellular energy status.
Materials:
-
Treated and untreated cells
-
ATP assay kit (luciferase-based kits are highly sensitive)
-
Opaque-walled 96-well plates (for luminescence assays)
-
Luminometer
Procedure:
-
Cell Plating and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in Protocol 1.
-
Cell Lysis and ATP Release: Follow the ATP assay kit's protocol. This usually involves adding a single reagent that lyses the cells and provides the luciferase and luciferin substrate.
-
Incubation: Incubate the plate at room temperature for a short period (typically 5-10 minutes) to allow the reaction to stabilize.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescence signal is directly proportional to the ATP concentration. Normalize the ATP levels to the cell number or total protein content.
Protocol 5: Western Blot Analysis for c-Myc and Sirtuin-1
This protocol is for assessing changes in the expression of key signaling proteins downstream of LDH inhibition.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against c-Myc, Sirtuin-1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control.
These protocols provide a comprehensive framework for researchers to utilize this compound as a tool to dissect the Warburg effect and its associated signaling pathways in cancer cells. Proper controls and optimization for specific cell lines and experimental conditions are essential for obtaining robust and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Galloflavin, a new lactate dehydrogenase inhibitor, induces the death of human breast cancer cells with different glycolytic attitude by affecting distinct signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Galloflavin | Lactate Dehydrogenase A/LDHA Inhibitors: R&D Systems [rndsystems.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jampr.journals.ekb.eg [jampr.journals.ekb.eg]
- 10. Potentiation of paclitaxel antitumor activity by galloflavin or oxamate as lactate dehydrogenase inhibitors [jampr.journals.ekb.eg]
- 11. researchgate.net [researchgate.net]
- 12. Galloflavin suppresses lactate dehydrogenase activity and causes MYC downregulation in Burkitt lymphoma cells through NAD/NADH-dependent inhibition of sirtuin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Dissolution and Application of Galloflavin Potassium in Experimental Research
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Galloflavin potassium is a potent inhibitor of lactate dehydrogenase (LDH), a key enzyme in anaerobic glycolysis. By targeting LDH, this compound disrupts the metabolic processes that many cancer cells rely on for proliferation and survival, leading to decreased ATP production and the induction of apoptosis.[1][2][3][4][5] Its efficacy has been demonstrated in various cancer cell lines, including endometrial and breast cancer, making it a compound of significant interest in oncological research.[4][5][6] This document provides a comprehensive protocol for the dissolution of this compound for both in vitro and in vivo experiments, along with details on its mechanism of action and handling.
Physicochemical and Solubility Data
Proper dissolution is critical for the efficacy and reproducibility of experiments involving this compound. The following tables summarize its key properties and solubility in various solvents.
| Property | Value | Source |
| Molecular Formula | C₁₂H₅KO₈ | [7] |
| Molecular Weight | 316.26 g/mol | [7] |
| Appearance | Solid powder | [7] |
| Purity | ≥95% | |
| CAS Number | 1780260-20-9 | [7] |
| Solvent | Maximum Solubility | Recommendations | Source |
| DMSO | 55 mg/mL (197.72 mM) | Sonication is recommended. | [8] |
| 5 mg/mL (17.97 mM) | Ultrasonic and warming to 60°C may be necessary. Use newly opened DMSO as it is hygroscopic. | [1] | |
| Soluble to 5 mM | - | ||
| DMF | 1.11 mg/mL (4.01 mM) | Sonication is recommended. | [8] |
Experimental Protocols
Preparation of Stock Solutions for In Vitro Use
This protocol details the preparation of a high-concentration stock solution of this compound in DMSO, which can then be diluted to working concentrations for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). For example, to prepare 1 mL of a 10 mM stock solution, add 3.16 mg of this compound to 1 mL of DMSO.
-
Dissolution:
-
Vortex the solution vigorously.
-
If the compound does not fully dissolve, sonicate the solution or warm it in a water bath at a temperature up to 60°C.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Sterilization (Optional): If required for your specific application, filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
Preparation of Working Solutions for Cell Culture
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C to prevent precipitation upon dilution.[8]
-
Serially dilute the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentration for your experiment. It is recommended to first dilute the stock solution in a small volume of medium before adding it to the final culture volume to ensure proper mixing.
-
Gently mix the final solution before adding it to the cells.
Preparation of Formulations for In Vivo Use
For animal studies, this compound can be formulated in various solvent systems. Below are examples of commonly used formulations. It is crucial to perform preliminary tolerability studies for any new formulation.
| Formulation | Components | Final Concentration | Procedure | Source |
| PEG/Tween/Saline | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.5 mg/mL (1.80 mM) | Add solvents sequentially: DMSO, PEG300, Tween-80, and finally Saline. Mix well after each addition. | [1] |
| SBE-β-CD in Saline | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 0.5 mg/mL (1.80 mM) | Add the DMSO stock solution to the SBE-β-CD in Saline and mix thoroughly. | [1] |
| Corn Oil Suspension | 10% DMSO, 90% Corn Oil | 0.5 mg/mL (1.80 mM) | Add the DMSO stock solution to the corn oil and mix. This will form a suspension. | [1] |
Note: For all in vivo formulations, sonication may be required to aid dissolution or create a uniform suspension.[1] Prepare these formulations fresh before each use.
Mechanism of Action: Inhibition of Lactate Dehydrogenase
This compound inhibits both isoforms of human lactate dehydrogenase, LDH-A and LDH-B, by binding to the free enzyme rather than competing with substrates or cofactors.[8] This inhibition disrupts the conversion of pyruvate to lactate, a critical step in anaerobic glycolysis. Cancer cells often rely on this pathway for energy production, especially in hypoxic environments. By blocking this pathway, this compound leads to a reduction in ATP synthesis and can induce apoptosis.[2][3][4][5]
Caption: Mechanism of action of this compound.
Stability and Storage
Proper storage of this compound, both in its powdered form and in solution, is essential to maintain its stability and activity.
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [8] |
| 0 - 4°C (short term) | Days to weeks | [7] | |
| -20°C (long term) | Months to years | [7] | |
| In Solvent (DMSO) | -80°C | 1 year | [8] |
| -80°C | 6 months | [1] | |
| -20°C | 1 month | [1] |
Note: this compound is stable for several weeks at ambient temperature during shipping.[7] For handling, avoid inhalation and contact with skin and eyes.[9] Use in a well-ventilated area.[9]
Experimental Workflow Example
The following diagram illustrates a typical workflow for an in vitro experiment using this compound to assess its effect on cancer cell proliferation.
Caption: Typical workflow for an in vitro cell viability assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Galloflavin, a new lactate dehydrogenase inhibitor, induces the death of human breast cancer cells with different glycolytic attitude by affecting distinct signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the anti-tumor effects of lactate dehydrogenase inhibitor galloflavin in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. Galloflavin | Lactate dehydrogenase inhibitor | TargetMol [targetmol.com]
- 9. This compound|MSDS [dcchemicals.com]
Application Notes and Protocols for Galloflavin Potassium in ATP Production Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galloflavin potassium is a potent inhibitor of lactate dehydrogenase (LDH), a critical enzyme in the glycolytic pathway.[1][2][3] By targeting both LDH-A and LDH-B isoforms, Galloflavin effectively disrupts the conversion of pyruvate to lactate, leading to a reduction in ATP production, particularly in cells that heavily rely on aerobic glycolysis, such as many cancer cells.[1][4][5] These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying the inhibition of ATP production.
Mechanism of Action
This compound hinders the proliferation of cancer cells by blocking glycolysis and subsequent ATP production.[1][4] It preferentially binds to the free lactate dehydrogenase enzyme, acting as a competitive inhibitor with respect to pyruvate.[3][6] This inhibition leads to a decrease in lactate production and a reduction in cellular ATP levels, ultimately inducing apoptosis in susceptible cells.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published research.
Table 1: Inhibitory Constants (Ki) for Galloflavin
| Target Enzyme | Substrate in Competition | Ki Value | Reference |
| Human LDH-A | Pyruvate | 5.46 µM | [1][3][6] |
| Human LDH-B | Pyruvate | 15.06 µM (or 15.1 µM) | [1][3][6] |
| Human LDH-A | NADH | 56 µM | [6][7] |
Table 2: IC50 Values of Galloflavin in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (after 72h) | Reference |
| ECC-1 | Endometrial Cancer | 25 µM | [8] |
| Ishikawa | Endometrial Cancer | 43 µM | [8] |
| Primary Endometrial Cancer Cultures (6 of 8) | Endometrial Cancer | 20-53 µM | [8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Galloflavin and a general workflow for its application in research.
Caption: Mechanism of this compound in inhibiting ATP production.
Caption: General experimental workflow for studying Galloflavin.
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Solubility: Galloflavin is soluble to 5 mM in DMSO.
-
Procedure:
-
To prepare a 5 mM stock solution, dissolve 1.58 mg of this compound (MW: 316.26 g/mol ) in 1 mL of DMSO.
-
Vortex until the compound is completely dissolved. Sonication may be used to aid dissolution.[9]
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[9][10] For short-term use (up to one week), aliquots can be stored at 4°C.[9]
-
2. In Vitro LDH Activity Assay
This protocol is adapted from published methods and is intended to measure the enzymatic activity of LDH in the presence of Galloflavin.[10]
-
Materials:
-
Human LDH-A and LDH-B enzymes
-
Phosphate buffer (100 mM, pH 7.5)
-
Pyruvate (1 mM)
-
NADH (150 µM)
-
This compound at various concentrations
-
96-well microplate
-
Microplate reader with fluorescence capabilities (lex= 340 nm, lem =460 nm)
-
-
Procedure:
-
Prepare a reaction mix containing phosphate buffer, pyruvate, and NADH.
-
Add varying final concentrations of this compound (e.g., 0-500 µM) to the wells of the microplate.[10]
-
Add the LDH enzyme (0.015 U/mL) to initiate the reaction.[10]
-
Immediately measure the oxidation of NADH by monitoring the decrease in fluorescence at 460 nm (excitation at 340 nm) for a period of 3 minutes.[10]
-
Calculate the rate of reaction and determine the inhibitory effect of Galloflavin.
-
3. Cellular ATP Production Assay
This is a general protocol to measure the effect of Galloflavin on intracellular ATP levels. It is recommended to use a commercially available ATP assay kit and follow the manufacturer's instructions.
-
Materials:
-
Cells of interest (e.g., cancer cell lines)
-
Cell culture medium and supplements
-
This compound
-
Commercial ATP Assay Kit (e.g., luciferase-based)
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 16 hours).[8]
-
Lyse the cells according to the ATP assay kit protocol.
-
Add the ATP detection reagent to the cell lysates.
-
Measure the luminescence using a luminometer.
-
Generate a standard curve with known ATP concentrations to quantify the ATP levels in the samples.
-
4. Cell Viability (MTT) Assay
This protocol assesses the effect of Galloflavin on cell proliferation.[8]
-
Materials:
-
Cells of interest
-
96-well plates
-
This compound
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader (absorbance at 570 nm)
-
-
Procedure:
-
Seed cells in 96-well plates and allow them to attach.
-
Treat cells with a range of Galloflavin concentrations for the desired duration (e.g., 72 hours).[8]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to untreated controls.
-
5. Lactate and Glucose Uptake Assays
These assays measure the impact of Galloflavin on key metabolic processes.
-
Lactate Production Assay:
-
Treat cells with Galloflavin for a specific period (e.g., 16 hours).[8]
-
Collect the cell culture medium.
-
Measure the lactate concentration in the medium using a commercial lactate assay kit.
-
-
Glucose Uptake Assay:
-
Treat cells with Galloflavin for a shorter duration (e.g., 2 hours).[8]
-
Incubate the cells with a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).[8]
-
Measure the fluorescence of the cells using a flow cytometer or fluorescence microscope to quantify glucose uptake.
-
Disclaimer: These protocols are intended for research use only and should be adapted to specific experimental needs. Always adhere to appropriate laboratory safety practices.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Galloflavin | Lactate Dehydrogenase A | Tocris Bioscience [tocris.com]
- 4. Galloflavin, a new lactate dehydrogenase inhibitor, induces the death of human breast cancer cells with different glycolytic attitude by affecting distinct signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Galloflavin (CAS 568-80-9): a novel inhibitor of lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the anti-tumor effects of lactate dehydrogenase inhibitor galloflavin in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Galloflavin | Lactate dehydrogenase inhibitor | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
Galloflavin potassium solubility issues and solutions
Welcome to the technical support center for Galloflavin potassium. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the solubility of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the difference between Galloflavin and this compound?
Galloflavin (CAS 568-80-9) is the free acid form of the molecule, while this compound (CAS 1780260-20-9) is its potassium salt.[1][2][3] Generally, salt forms of compounds are created to improve aqueous solubility and dissolution properties. While much of the available literature uses the term "Galloflavin," the potassium salt is often supplied for research purposes to aid in its handling and initial dissolution.
Q2: What is the general solubility of Galloflavin and its potassium salt?
Galloflavin is sparingly soluble in aqueous buffers and is generally considered insoluble in water.[4][5][6] It is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[5][7] For use in aqueous systems, a common practice is to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[5]
Q3: I'm having trouble dissolving this compound in DMSO. What could be the issue?
Several factors can affect dissolution in DMSO:
-
Solvent Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly reduce the solubility of Galloflavin.[4][8] It is critical to use fresh, anhydrous, or newly opened DMSO for preparing stock solutions.
-
Concentration: While high concentrations in DMSO have been reported (up to 55 mg/mL), achieving this may require assistance.[7]
-
Temperature and Agitation: Warming the solution (e.g., to 60°C) and using sonication or vortexing can significantly aid dissolution.[7][8][9]
Q4: How do I prepare a stock solution of this compound?
The most common method is to prepare a concentrated stock solution in DMSO. For detailed steps, please refer to Protocol 1: Preparation of a 10 mM Stock Solution in DMSO .
Q5: How should I prepare a working solution for my in vitro (cell-based) experiments?
To avoid precipitation when diluting the DMSO stock into your aqueous cell culture medium, it is recommended to perform a serial dilution. Abruptly changing the solvent from 100% DMSO to a mostly aqueous environment can cause the compound to crash out of solution. A stepwise dilution can mitigate this issue. For a detailed procedure, see Protocol 2: Preparation of a Working Solution for In Vitro Assays .
Q6: What formulations can be used for in vivo animal studies?
Due to its poor aqueous solubility, specific formulations using co-solvents are required for in vivo experiments. These typically involve a combination of DMSO, PEG300, Tween-80, and saline or other vehicles like SBE-β-CD or corn oil.[8][9] These formulations can yield clear solutions or stable suspensions suitable for administration. For a detailed example, refer to Protocol 3: Preparation of an In Vivo Formulation .
Q7: How should I store this compound solutions?
-
Powder: The solid form is stable for years when stored at -20°C.[5]
-
DMSO Stock Solutions: Once prepared, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. These can be stored at -20°C for at least one month or at -80°C for up to six months.[8]
-
Aqueous Working Solutions: It is strongly recommended to prepare aqueous solutions fresh on the day of use. Storing aqueous solutions for more than one day is not advised due to potential precipitation and degradation.[5]
Troubleshooting Guide
Problem: My compound precipitated after diluting my DMSO stock into an aqueous buffer or cell media.
-
Cause: This is a common issue due to the poor aqueous solubility of Galloflavin. The rapid solvent change from DMSO to a water-based medium lowers the compound's solubility limit, causing it to precipitate.
-
Solution:
-
Pre-warm Media: Before adding the compound, ensure your cell culture media or buffer is pre-warmed to 37°C.[7]
-
Serial Dilution: Avoid adding a highly concentrated DMSO stock directly to the aqueous solution. First, perform an intermediate dilution of your stock in DMSO or the final buffer.[7]
-
Increase Final DMSO Concentration: If your experimental design allows, slightly increasing the final percentage of DMSO in the working solution can help maintain solubility. However, always run a vehicle control to ensure the DMSO concentration is not toxic to your cells.
-
Vortex During Addition: Add the compound dropwise to the aqueous solution while vortexing to ensure rapid and even distribution.
-
Problem: I see solid particles or cloudiness in my DMSO stock solution, even at room temperature.
-
Cause: This may indicate that the solubility limit has been exceeded or that the DMSO has absorbed water.
-
Solution:
Problem: My in vivo formulation is a suspension, not a clear solution. Is this usable?
-
Cause: Some formulations, particularly those with higher concentrations or using vehicles like corn oil, are expected to be suspensions.[8][9]
-
Solution: This is acceptable as long as the suspension is homogeneous and can be dosed accurately. Ensure you vortex the suspension thoroughly immediately before each administration to ensure a uniform concentration. If a clear solution is required, you may need to try an alternative formulation, such as one containing SBE-β-CD, or reduce the final concentration of the compound.[8][9]
Data Presentation: Solubility & Formulations
The following tables summarize the quantitative data available for Galloflavin and its potassium salt.
Table 1: Solubility in Common Solvents
| Solvent | Reported Solubility (Galloflavin/Potassium Salt) | Notes | Citations |
| DMSO | 2 mg/mL - 55 mg/mL (7.18 mM - 197.72 mM) | Solubility is highly dependent on solvent quality, temperature, and sonication. Fresh, anhydrous DMSO is recommended. | [2][4][5][6][7][8] |
| DMF | ~1.11 mg/mL - 12 mg/mL (4.01 mM - 43.14 mM) | Sonication is recommended. | [2][5][7] |
| Water | Insoluble | [4][6] | |
| Aqueous Buffers | Sparingly Soluble | [5] | |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | Achieved by first dissolving in DMSO, then diluting with PBS. | [2][5] |
Table 2: Example Formulations for In Vivo Studies
| Composition | Achieved Solubility | Solution Type | Citations |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 0.5 mg/mL - 2.8 mg/mL | Clear Solution | [7][8][9] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 0.5 mg/mL | Clear Solution | [8][9] |
| 10% DMSO + 90% Corn Oil | 0.5 mg/mL | Suspension (Requires sonication) | [8][9] |
| 50% PEG300 + 50% Saline | 25 mg/mL | Suspension (Requires sonication) | [9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh the required amount of this compound powder (MW: 316.26 g/mol ) in a sterile microcentrifuge tube. For 1 mL of a 10 mM solution, you would need 3.16 mg.
-
Add Solvent: Add the calculated volume of fresh, anhydrous DMSO.[4]
-
Facilitate Dissolution: Vortex the tube vigorously. If particles remain, use an ultrasonic water bath and/or gently warm the solution to 40-60°C until the solid is fully dissolved.[8][9]
-
Storage: Once a clear solution is obtained, aliquot it into single-use tubes and store at -20°C or -80°C.[8]
Protocol 2: Preparation of a Working Solution for In Vitro Assays
-
Thaw Stock: Thaw a single aliquot of your 10 mM DMSO stock solution.
-
Pre-warm Media: Warm your cell culture medium or aqueous buffer to 37°C.[7]
-
Intermediate Dilution: To avoid precipitation, perform an intermediate dilution. For example, dilute the 10 mM stock 1:10 in fresh DMSO to create a 1 mM solution.
-
Final Dilution: Add the required volume of the 1 mM intermediate solution to your pre-warmed media while gently vortexing. This two-step process minimizes the solvent shock and reduces the risk of precipitation.[7] For example, adding 10 µL of a 1 mM solution to 1 mL of media will yield a final concentration of 10 µM with 1% DMSO.
-
Use Immediately: Use the final working solution immediately after preparation.
Protocol 3: Preparation of an In Vivo Formulation (Co-solvent Method)
This protocol is based on a commonly cited formulation for achieving a clear solution.[7][8][9]
-
Weigh Compound: Weigh the required amount of this compound for your desired final concentration (e.g., 2.8 mg for a 1 mL final volume at 2.8 mg/mL).[7]
-
Dissolve in DMSO: Add 10% of the final volume as DMSO (e.g., 100 µL for a 1 mL final volume). Vortex, warm, and/or sonicate until the compound is fully dissolved. This is the most critical step.
-
Add PEG300: Sequentially add 40% of the final volume as PEG300 (e.g., 400 µL). Mix thoroughly until the solution is clear.
-
Add Tween-80: Add 5% of the final volume as Tween-80 (e.g., 50 µL). Mix thoroughly.
-
Add Saline: Finally, add 45% of the final volume as saline (e.g., 450 µL). Mix until a homogenous, clear solution is achieved.
-
Administer: Prepare this formulation fresh on the day of dosing.
Visualizations
Caption: Galloflavin inhibits LDHA, blocking lactate production and leading to apoptosis.
Caption: Workflow for the preparation of this compound solutions.
Caption: Decision tree for troubleshooting this compound solubility issues.
References
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | C12H5KO8 | CID 136645905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Galloflavin | Lactate dehydrogenase inhibitor | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Optimizing Galloflavin Potassium Concentration in Cell Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Galloflavin potassium in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a novel inhibitor of lactate dehydrogenase (LDH), targeting both LDH-A and LDH-B isoforms.[1][2][3][4][5] It functions by preferentially binding to the free enzyme, and not in competition with the substrate (pyruvate) or cofactor (NADH).[1][4] This inhibition of LDH blocks aerobic glycolysis, the process by which cancer cells predominantly generate ATP, leading to reduced cell viability and induction of apoptosis.[1][4][6]
Q2: What is the recommended starting concentration range for this compound in cell assays?
The optimal concentration of this compound is cell-line dependent. For initial experiments, a concentration range of 0.1 µM to 500 µM can be used.[1] For many cancer cell lines, IC50 values (the concentration that inhibits 50% of cell growth) are often observed in the micromolar range. For example, in endometrial cancer cell lines ECC-1 and Ishikawa, the IC50 values after 72 hours of treatment were 25 µM and 43 µM, respectively.[2][7]
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[3] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years.[1] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solutions.[1]
Q4: Does this compound interfere with cellular respiration?
Studies have shown that this compound at micromolar concentrations blocks aerobic glycolysis without interfering with cellular respiration.[1][4][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation of this compound in culture medium | Low solubility of the compound in aqueous solutions. | Prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the culture medium. Ensure the final DMSO concentration is not toxic to the cells (typically <0.5%). Gentle warming or sonication can aid in dissolution if precipitation occurs during the preparation of the working solution.[3] |
| Inconsistent or non-reproducible IC50 values | Cell density, incubation time, and assay type can all influence IC50 values. The metabolic activity of cells can also vary. | Standardize your experimental parameters, including cell seeding density and incubation times. It is recommended to perform a time-course experiment to determine the optimal endpoint.[8] Using multiple viability assays to confirm results is also good practice. |
| Cell viability appears to be over 100% at low concentrations | This can be an artifact of the MTT assay where overgrown control cells have lower metabolic activity than treated cells at non-toxic concentrations. | Optimize the cell seeding density to ensure cells in the control wells are in the logarithmic growth phase at the end of the experiment.[9] |
| No significant effect on cell viability observed | The cell line may be resistant to LDH inhibition, or the concentration of this compound may be too low. | Confirm the expression of LDH-A in your cell line. Consider increasing the concentration of this compound or the incubation time. |
| Observed cytotoxicity in control cells | The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high. | Perform a vehicle control experiment to determine the maximum tolerated concentration of the solvent by your specific cell line. |
Quantitative Data Summary
Table 1: Inhibitory Constants (Ki) of Galloflavin
| Isoform | Ki (µM) |
| LDH-A | 5.46[1][4][5] |
| LDH-B | 15.06 - 15.1[1][4][5] |
Table 2: IC50 Values of Galloflavin in Endometrial Cancer Cell Lines (72h treatment)
| Cell Line | IC50 (µM) |
| ECC-1 | 25[2][7] |
| Ishikawa | 43[2][7] |
Key Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or acidified isopropanol)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Following treatment, carefully remove the medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the MTT solution.
-
Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V Staining)
This protocol detects apoptosis by identifying the externalization of phosphatidylserine.
Materials:
-
This compound
-
Flow cytometry tubes or 96-well plates suitable for flow cytometry
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
PBS
Procedure:
-
Seed cells and treat with this compound as for the viability assay.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
LDH Activity Assay
This assay measures the enzymatic activity of lactate dehydrogenase in cell lysates.
Materials:
-
This compound
-
Reaction Mix (100 mM phosphate buffer, pH 7.5; 1 mM pyruvate; 150 µM NADH)
-
Cell lysis buffer
-
96-well plate
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and collect the cell lysate.
-
In a 96-well plate, add a specific amount of cell lysate to the reaction mix.
-
Measure the decrease in absorbance at 340 nm over a period of 3 minutes, which corresponds to the oxidation of NADH.[1]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action.
Caption: General experimental workflow.
Caption: Affected signaling pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Evaluation of the anti-tumor effects of lactate dehydrogenase inhibitor galloflavin in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Galloflavin (CAS 568-80-9): a novel inhibitor of lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Galloflavin | Lactate Dehydrogenase A | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
Troubleshooting Galloflavin potassium experimental variability
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and addressing common issues encountered when working with Galloflavin potassium.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and practical guidance for resolving specific problems that may arise during your experiments with this compound.
1. Compound Solubility and Stability
-
Q1: My this compound is not dissolving properly in aqueous media or is precipitating upon dilution. How can I resolve this?
-
A1: this compound has limited solubility in aqueous solutions. For cell culture experiments, it is recommended to first prepare a stock solution in an organic solvent like DMSO.[1] When further diluting the stock solution into your aqueous experimental medium, precipitation can occur. To avoid this, pre-warm both the stock solution and the culture medium to 37°C before mixing.[1] If precipitation still occurs, you can try methods like sonication or gentle heating (up to 45°C) to aid dissolution.[1][2] It is also advisable to prepare working solutions fresh for each experiment.[2]
-
-
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
-
A2:
-
Powder: Store at -20°C for long-term storage (up to 3 years).[1] For short-term storage (days to weeks), it can be kept at 0-4°C in a dry, dark place.[3] The compound is stable enough for shipping at ambient temperatures for a few weeks.[3]
-
Stock Solutions (in solvent): For long-term storage, aliquot and store at -80°C (stable for up to 1 year).[1] For shorter periods, storage at -20°C is suitable (stable for up to 1 month).[2] To prevent degradation from repeated freeze-thaw cycles, it is best to store in single-use aliquots.[4]
-
-
2. Experimental Design and Controls
-
Q3: I am observing significant variability in my results between experiments. What are the potential causes?
-
A3: Experimental variability can stem from several factors:
-
Inconsistent Compound Preparation: Ensure your this compound is fully dissolved and that you are using fresh dilutions for each experiment. See Q1 for tips on solubilization.
-
Cell Density: The efficacy of this compound can be influenced by cell density. It is crucial to seed cells at a consistent density across all experiments to ensure reproducibility.
-
Serum Interactions: Components in fetal bovine serum (FBS) or other sera can potentially interact with the compound, altering its effective concentration. Consider testing a range of serum concentrations or using serum-free media if your cell line permits.
-
Cell Line Specific Effects: Different cell lines exhibit varying sensitivities to this compound, which can be related to their metabolic phenotype (e.g., reliance on glycolysis) and expression levels of LDH-A and LDH-B.[5][6]
-
-
-
Q4: What are the essential experimental controls to include when using this compound?
-
A4: To ensure the validity of your results, the following controls are recommended:
-
Vehicle Control: This is crucial. Since this compound is typically dissolved in a solvent like DMSO, you must treat a set of cells with the same final concentration of the solvent alone to account for any solvent-induced effects.
-
Untreated Control: A group of cells that receives no treatment serves as a baseline for normal cell growth and metabolism.
-
Positive Control (for LDH inhibition): If possible, include a known inhibitor of LDH, such as oxamate, to compare the effects and confirm your assay is working as expected.[7]
-
Cell Line Characterization: It is good practice to characterize the baseline metabolic profile of your cell line (e.g., glucose uptake, lactate production) to better interpret the effects of this compound.
-
-
3. Assay-Specific Issues
-
Q5: My LDH activity assay is not showing the expected inhibition with this compound. What should I check?
-
A5:
-
Assay Components: Ensure all reagents for your LDH assay are fresh and properly prepared. The assay typically measures the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[4][8]
-
Compound Concentration: Verify the concentration of your this compound stock solution. A serial dilution is recommended to determine the optimal inhibitory concentration for your specific experimental setup.
-
Incubation Time: Ensure you are pre-incubating the enzyme with the inhibitor for a sufficient period before adding the substrate, if your protocol requires it.
-
pH of Assay Buffer: The pH of the buffer can influence enzyme activity. Most commercial LDH assay kits provide an optimized buffer.[8]
-
-
-
Q6: I am observing cytotoxicity that doesn't seem to be solely related to LDH inhibition. Are there known off-target effects?
-
A6: While Galloflavin is a known LDH inhibitor, high concentrations may lead to off-target effects or general cellular stress.[5] In some cell lines, Galloflavin has been observed to induce an oxidative stress response.[6] It is also reported to prevent the binding of lactate dehydrogenase A to single-stranded DNA and inhibit RNA synthesis in cultured cells. To minimize off-target effects, it is advisable to use the lowest effective concentration determined through a dose-response experiment.
-
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | Inhibition Constant (Ki) | Cell Line | IC50 | Reference |
| LDH-A | 5.46 µM | PLC/PRF/5 | - | [2][4] |
| LDH-B | 15.06 µM | PLC/PRF/5 | - | [2][4] |
| - | - | ECC-1 | 25 µM (72h) | [9] |
| - | - | Ishikawa | 43 µM (72h) | [9] |
| - | - | MCF7 | ~250 µM | [10] |
| - | - | OVCAR3 | ~250 µM | [10] |
Table 2: Recommended Storage and Solution Preparation
| Form | Storage Temperature | Duration | Recommended Solvents | In-Vivo Formulation Examples |
| Powder | -20°C | >3 years | DMSO | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline |
| Stock Solution | -80°C | 6-12 months | DMSO | 10% DMSO + 90% (20% SBE-β-CD in Saline) |
| -20°C | 1 month | 10% DMSO + 90% Corn Oil (Suspension) |
Experimental Protocols
1. Protocol for In Vitro LDH Activity Assay
This protocol is adapted from commercially available kits and published literature.[4][8]
-
Reagent Preparation:
-
Assay Buffer: 100 mM phosphate buffer (pH 7.5).
-
Substrate Solution: 1 mM pyruvate.
-
Cofactor Solution: 150 µM NADH.
-
Enzyme: Purified human LDH-A or LDH-B (e.g., 0.015 U/mL final concentration).
-
This compound: Prepare a stock solution in DMSO and dilute to desired concentrations in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to each well.
-
Add 10 µL of this compound at various concentrations or vehicle control (DMSO).
-
Add 20 µL of the enzyme solution and incubate for 10-15 minutes at room temperature.
-
To initiate the reaction, add 20 µL of the pyruvate and NADH mixture.
-
Immediately measure the absorbance at 340 nm every minute for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation (decrease in absorbance over time).
-
Plot the inhibition curve (enzyme activity vs. This compound concentration) to determine the IC50 value.
-
2. Protocol for Cell-Based Proliferation Assay (MTT Assay)
This is a general protocol that can be adapted for various adherent cell lines.[9]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control.
-
Plot the cell viability curve (percentage of viable cells vs. This compound concentration) to determine the IC50 value.
-
Visualizations
Caption: Signaling pathway affected by this compound.
Caption: General experimental workflow for this compound.
References
- 1. Galloflavin | Lactate dehydrogenase inhibitor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Galloflavin, a new lactate dehydrogenase inhibitor, induces the death of human breast cancer cells with different glycolytic attitude by affecting distinct signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Galloflavin suppresses lactate dehydrogenase activity and causes MYC downregulation in Burkitt lymphoma cells through NAD/NADH-dependent inhibition of sirtuin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 9. Galloflavin Plus Metformin Treatment Impairs Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 10. jampr.journals.ekb.eg [jampr.journals.ekb.eg]
Off-target effects of Galloflavin potassium to consider
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Galloflavin potassium. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary, on-target mechanism of Galloflavin?
A1: Galloflavin is a potent inhibitor of both lactate dehydrogenase A (LDH-A) and lactate dehydrogenase B (LDH-B) isoforms.[1] It binds to the free enzyme, not competing with the substrate (pyruvate) or the cofactor (NADH). This inhibition blocks the conversion of pyruvate to lactate, a critical step in aerobic glycolysis, thereby hindering ATP production and proliferation in glycolysis-dependent cancer cells.[1][2][3]
Q2: I'm observing cytotoxicity in my cancer cell line, but ATP levels are only slightly affected. What could be the cause?
A2: While Galloflavin's primary target is LDH, its cytotoxic effects are not always solely dependent on ATP depletion. In certain cell types, such as Burkitt lymphoma cells, LDH activity is crucial for maintaining the NAD+/NADH balance.[4] Inhibition by Galloflavin can disrupt this ratio, leading to the inhibition of NAD-dependent enzymes like Sirtuin-1 (SIRT1), which in turn causes a reduction in key survival proteins like MYC.[4] Therefore, the observed cytotoxicity may be due to the disruption of redox balance and downstream signaling rather than a direct energy crisis.
Q3: My results show that Galloflavin is affecting the expression of estrogen-responsive genes in MCF-7 cells. Is this an expected off-target effect?
A3: Yes, this is a documented cell-type-specific effect. In MCF-7 breast cancer cells, Galloflavin treatment has been observed to cause a downregulation of Estrogen Receptor α (ERα)-mediated signaling, a pathway essential for the survival of this cell line.[5][2] This indicates a potential off-target activity or a downstream consequence of metabolic stress that specifically impacts this signaling axis.
Q4: I'm seeing conflicting effects of Galloflavin on Sirtuin activity in my experiments. Can it act as both an inhibitor and an activator?
A4: Yes, recent studies show that Galloflavin has opposing effects on different members of the Sirtuin family. It has been reported to inhibit the activity of SIRT1, SIRT2, and SIRT3.[6] Conversely, it can activate SIRT6.[6] This dual activity is a critical off-target effect to consider, as it can lead to complex and sometimes contradictory downstream cellular responses, such as the simultaneous repression of HIF1α (mediated by SIRT6 activation) and potential elevation of HIF1α due to SIRT1 inhibition.[6]
Q5: Does Galloflavin induce oxidative stress?
A5: The induction of oxidative stress by Galloflavin appears to be context-dependent. In aggressive or therapy-resistant breast cancer cell lines like MDA-MB-231 and MCF-Tam, growth inhibition by Galloflavin is associated with the induction of an oxidative stress condition.[5][2] However, this is not the primary mechanism observed in other cell lines like MCF-7.[5][2]
Q6: Are there any known off-target effects on protein kinases?
A6: A patent for Galloflavin has described it as a "modulator of protein kinases," suggesting potential activity against this class of enzymes.[1] However, specific kinase targets have not been publicly detailed in the reviewed literature. Researchers should be aware of this possibility if they observe unexpected changes in phosphorylation-dependent signaling pathways.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected changes in MYC protein levels or MYC-regulated genes. | Galloflavin inhibits LDH, which can decrease the cellular NAD+/NADH ratio. This leads to the indirect inhibition of the NAD-dependent deacetylase SIRT1, a known regulator of MYC protein stability.[4] | 1. Measure the NAD+/NADH ratio in your cells post-treatment. 2. Perform a Western blot to check the protein levels of SIRT1 and MYC. 3. Use a SIRT1 activator/inhibitor as a control to confirm the pathway. |
| Variable cytotoxic response across different breast cancer cell lines. | The mechanism of action can be cell-type specific. In ER-positive MCF-7 cells, the effect is linked to ERα downregulation.[2] In triple-negative MDA-MB-231 cells, it is linked to oxidative stress.[5][2] | 1. Characterize the metabolic profile (e.g., glycolytic dependency) of your cell lines. 2. Measure markers of oxidative stress (e.g., ROS levels). 3. Assess the status of the ERα pathway if relevant for your cell type. |
| Contradictory results related to HIF1α activity or glycolytic gene expression. | Galloflavin has opposing effects on Sirtuins. It activates SIRT6, which represses HIF1α and glycolytic genes.[6] However, it also inhibits SIRT1, which may lead to HIF1α activation.[6] The net effect can depend on the relative expression and activity of these Sirtuins in your model. | 1. Measure the expression levels of both SIRT1 and SIRT6 in your cells. 2. Use specific siRNAs to knock down either SIRT1 or SIRT6 to dissect the contribution of each pathway to your observed phenotype. |
| Altered expression of genes not directly related to metabolism. | Galloflavin has been reported to prevent the binding of LDH-A to single-stranded DNA and to inhibit RNA synthesis.[7][8] While the exact mechanism is not fully elucidated, this suggests a potential interference with gene transcription or DNA replication processes, possibly through non-canonical LDH-A functions. | 1. Perform a cell cycle analysis to see if cells are arresting at a specific phase. 2. Consider RNA-sequencing to identify broader transcriptomic changes and affected pathways. |
Quantitative Data Summary
Table 1: Inhibitory Constants (Ki) of Galloflavin for Lactate Dehydrogenase
| Target | Ki Value (μM) | Competition | Reference |
|---|---|---|---|
| LDH-A (Human) | 5.46 | In competition with pyruvate | [1][5][7][8] |
| LDH-B (Human) | 15.06 - 15.1 | In competition with pyruvate |[1][5][7][8] |
Table 2: IC50 Values of Galloflavin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) | Duration | Reference |
|---|---|---|---|---|
| ECC-1 | Endometrial Cancer | 25 | 72 hours | [9] |
| Ishikawa | Endometrial Cancer | 43 | 72 hours | [9] |
| Primary Endometrial Cultures (n=6) | Endometrial Cancer | 20 - 53 | 72 hours | [9] |
| 6606PDA | Pancreatic Cancer | 102 | 24 hours |[8] |
Experimental Protocols
1. LDH Activity Assay
This protocol is adapted from methodologies used to confirm Galloflavin's inhibitory action.[10]
-
Reagents:
-
Reaction Buffer: 100 mM phosphate buffer (pH 7.5)
-
Substrate: 1 mM pyruvate
-
Cofactor: 150 μM NADH
-
Enzyme: Human LDH-A or LDH-B (e.g., 0.015 U/mL final concentration)
-
This compound stock solution (in DMSO)
-
-
Procedure:
-
Prepare a reaction mix containing Reaction Buffer, pyruvate, and NADH.
-
Add varying concentrations of Galloflavin (or DMSO as a vehicle control) to the wells of a 96-well plate.
-
Add the LDH enzyme to initiate the reaction.
-
Immediately measure the decrease in NADH fluorescence (or absorbance at 340 nm) over 3-5 minutes using a plate reader. The rate of NADH oxidation is proportional to LDH activity.
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.
-
2. Cell Proliferation (MTT) Assay
This protocol is a standard method to assess the effect of Galloflavin on cell viability.[9]
-
Reagents:
-
Complete cell culture medium
-
Cells of interest
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat cells with a serial dilution of Galloflavin (e.g., 0.1-100 μM) and a vehicle control (DMSO).
-
Incubate for the desired duration (e.g., 48-72 hours).
-
Add 10-20 μL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add 100-150 μL of solubilization solution to each well to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Normalize the results to the vehicle control and calculate IC50 values.
-
3. Western Blot for Protein Expression
This protocol allows for the analysis of specific protein level changes (e.g., MYC, SIRT1, ERα) following Galloflavin treatment.
-
Reagents:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies (e.g., anti-MYC, anti-SIRT1, anti-Actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
-
Procedure:
-
Treat cells with Galloflavin at the desired concentration and duration.
-
Lyse cells in RIPA buffer and centrifuge to collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 μg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize protein bands using a chemiluminescence imaging system. Quantify band intensity relative to a loading control like β-actin.
-
Visualizations
Caption: On-target pathway of Galloflavin via LDH inhibition.
Caption: Indirect off-target pathway of Galloflavin via SIRT1.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. researchgate.net [researchgate.net]
- 2. Galloflavin, a new lactate dehydrogenase inhibitor, induces the death of human breast cancer cells with different glycolytic attitude by affecting distinct signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Galloflavin suppresses lactate dehydrogenase activity and causes MYC downregulation in Burkitt lymphoma cells through NAD/NADH-dependent inhibition of sirtuin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of galloflavin and ellagic acid on sirtuin 6 and its anti-tumorigenic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Galloflavin, a new lactate dehydrogenase inhibitor, induces the death of human breast cancer cells with different glycolytic attitude by affecting distinct signaling pathways. | Semantic Scholar [semanticscholar.org]
- 8. Targeting pancreatic cancer with combinatorial treatment of CPI-613 and inhibitors of lactate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the anti-tumor effects of lactate dehydrogenase inhibitor galloflavin in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
How to minimize Galloflavin potassium toxicity in normal cells
Welcome to the technical support center for Galloflavin potassium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound while minimizing its potential toxicity in normal cells during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an inhibitor of lactate dehydrogenase (LDH), targeting both the LDH-A and LDH-B isoforms.[1] By inhibiting LDH, Galloflavin blocks the conversion of pyruvate to lactate, a crucial step in aerobic glycolysis.[1] This disruption of glycolysis leads to decreased ATP production and can induce apoptosis, particularly in cancer cells that are highly dependent on this metabolic pathway.[1][2]
Q2: Why is this compound expected to be more toxic to cancer cells than normal cells?
Many cancer cells exhibit a phenomenon known as the "Warburg effect," where they rely heavily on aerobic glycolysis for energy production even in the presence of oxygen.[1] Normal cells, in contrast, primarily use mitochondrial oxidative phosphorylation, a more efficient energy production pathway. By targeting a key enzyme in glycolysis, this compound is theoretically more detrimental to the energy metabolism of highly glycolytic cancer cells, creating a therapeutic window. Some studies have reported that Galloflavin was nontoxic on human lymphoblasts and lymphocytes.[1]
Q3: What are the known off-target effects or mechanisms of toxicity in normal cells?
While research on the specific toxicity mechanisms in a wide range of normal cells is ongoing, potential mechanisms of toxicity from LDH inhibition include:
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Oxidative Stress: Inhibition of LDH can lead to an accumulation of pyruvate, which can be shunted into the mitochondria, potentially increasing the production of reactive oxygen species (ROS) and causing oxidative stress.[3]
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Disruption of the NAD+/NADH Ratio: LDH is critical for regenerating NAD+ from NADH. Inhibiting this enzyme can disrupt the intracellular NAD+/NADH balance, which is crucial for numerous cellular redox reactions.
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Metabolic inflexibility: Normal cells that are more reliant on glycolysis, such as highly proliferative cells or certain specialized cell types, may be more susceptible to the effects of LDH inhibition.
Q4: Are there established IC50 values for this compound in normal human cell lines?
There is limited publicly available data on the IC50 values of this compound across a comprehensive panel of normal human cell lines. Most studies have focused on its efficacy in cancer cell lines. This data gap highlights the importance of determining the specific IC50 for the normal cell lines being used as controls in your experiments.
Troubleshooting Guide: Minimizing Off-Target Toxicity
This guide addresses common issues researchers may face regarding the toxicity of this compound in normal cells.
| Problem | Potential Cause | Troubleshooting Steps |
| High toxicity observed in normal control cell lines at concentrations effective against cancer cells. | 1. The normal cell line used may be highly glycolytic. 2. The experimental concentration is too high for the specific normal cell line. 3. Oxidative stress is a major contributor to cell death. | 1. Characterize the metabolic profile of your normal cell line using a Seahorse XF Analyzer to determine its reliance on glycolysis versus oxidative phosphorylation. 2. Perform a dose-response curve for both your normal and cancer cell lines to determine the therapeutic window. 3. Co-treat with an antioxidant, such as N-acetylcysteine (NAC), to assess if it rescues the normal cells.[3] This can help determine the role of oxidative stress in the observed toxicity. |
| Inconsistent results or variability in toxicity between experiments. | 1. Cell passage number and confluency can affect metabolic state. 2. Variations in media components (e.g., glucose, pyruvate, glutamine concentration). | 1. Use a consistent cell passage number and seed cells at the same density for all experiments. 2. Use the same batch of media and supplements for comparative experiments. Be aware that high concentrations of exogenous pyruvate can sometimes inhibit LDH activity.[4] |
| Difficulty in establishing a clear therapeutic window between cancer and normal cells. | 1. The cancer cell line may not be as reliant on glycolysis as initially thought. 2. The normal cell line has a metabolic profile similar to the cancer cell line. | 1. Confirm the glycolytic phenotype of your cancer cell line. 2. Consider using a panel of normal cell lines with different metabolic characteristics to identify a more suitable control. 3. Explore combination therapies. Using a lower dose of this compound in combination with another agent that targets a different pathway may enhance cancer cell-specific killing while sparing normal cells. |
Data Presentation
Table 1: Inhibitory Concentrations (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) |
| ECC-1 | Endometrial Cancer | 25 | 72 |
| Ishikawa | Endometrial Cancer | 43 | 72 |
| Primary Endometrial Cancer Cultures (6 of 8) | Endometrial Cancer | 20-53 | 72 |
| MCF-7 | Breast Cancer | Similar growth inhibition to MDA-MB-231 and MCF-Tam | Not specified |
| MDA-MB-231 | Breast Cancer | Similar growth inhibition to MCF-7 and MCF-Tam | Not specified |
| MCF-Tam | Breast Cancer | Similar growth inhibition to MCF-7 and MDA-MB-231 | Not specified |
Note: This table summarizes available data. Researchers should determine the IC50 for their specific cell lines of interest, including relevant normal cell controls.[2][5]
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an LDH Assay
This protocol is adapted for assessing the toxicity of this compound itself. Since Galloflavin is an LDH inhibitor, a standard LDH release assay might be confounded. Therefore, it is crucial to include proper controls and potentially use an alternative cytotoxicity assay in parallel (e.g., MTS or CellTiter-Glo).
Objective: To determine the concentration-dependent cytotoxicity of this compound.
Materials:
-
Cells of interest (normal and cancer)
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution
-
LDH Cytotoxicity Assay Kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound.
-
Include wells with untreated cells (vehicle control) and wells for maximum LDH release control (lysis buffer from the kit).
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
LDH Assay:
-
Shortly before the end of the incubation, add the lysis solution to the maximum LDH release control wells.
-
Centrifuge the plate to pellet any detached cells.
-
Carefully transfer the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubate as per the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
-
Calculation: Calculate the percentage of cytotoxicity for each concentration relative to the controls.
Protocol 2: Assessing Oxidative Stress using a Fluorescent Probe
Objective: To determine if this compound induces oxidative stress in normal cells.
Materials:
-
Cells seeded in a 96-well plate (black, clear bottom) or on glass coverslips
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) fluorescent probe
-
Positive control (e.g., H₂O₂)
-
Antioxidant control (e.g., N-acetylcysteine)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations, including a positive control for oxidative stress and a co-treatment with an antioxidant.
-
Probe Loading:
-
Remove the treatment medium and wash the cells with warm PBS.
-
Load the cells with DCFH-DA solution (typically 5-10 µM in serum-free medium) and incubate for 30 minutes at 37°C in the dark.
-
-
Imaging/Measurement:
-
Wash the cells again with PBS to remove excess probe.
-
Add PBS or imaging buffer to the wells.
-
Measure the fluorescence intensity using a fluorescence plate reader or capture images using a fluorescence microscope.
-
-
Analysis: Quantify the fluorescence intensity. A significant increase in fluorescence in Galloflavin-treated cells that is rescued by the antioxidant suggests the induction of oxidative stress.
Visualizations
Signaling Pathway of this compound Action
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the anti-tumor effects of lactate dehydrogenase inhibitor galloflavin in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Excess exogenous pyruvate inhibits lactate dehydrogenase activity in live cells in an MCT1-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Galloflavin, a new lactate dehydrogenase inhibitor, induces the death of human breast cancer cells with different glycolytic attitude by affecting distinct signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Galloflavin potassium protocol modifications for specific cell lines
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals utilizing galloflavin potassium salt in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for galloflavin?
Galloflavin is a potent inhibitor of lactate dehydrogenase (LDH), targeting both LDH-A and LDH-B isoforms.[1][2] By inhibiting LDH, galloflavin disrupts the conversion of pyruvate to lactate, a critical step in anaerobic glycolysis.[1][2][3] This leads to a reduction in ATP production and the induction of apoptosis in cancer cells that rely on glycolysis for energy.[1][3]
Q2: What is the difference between galloflavin and this compound salt?
This compound salt is the potassium salt of galloflavin.[4][5][6] For cell culture experiments, they are often used interchangeably as they both exert their biological activity through the galloflavin molecule's inhibition of LDH. The potassium salt form may offer different solubility and stability characteristics. Always refer to the manufacturer's instructions for specific handling and storage of your compound.
Q3: How should I prepare and store a stock solution of galloflavin?
Galloflavin is sparingly soluble in aqueous solutions but is soluble in organic solvents like DMSO.[2] To prepare a stock solution, dissolve galloflavin in DMSO. For long-term storage, it is recommended to store the stock solution at -20°C for up to one month or at -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.
Q4: I am observing precipitation when I add galloflavin to my cell culture medium. What should I do?
Precipitation is a common issue when diluting a DMSO stock solution into an aqueous cell culture medium.[7][8] To minimize this, it is recommended to first dilute the stock solution in a small volume of pre-warmed (37°C) medium and then add it to the final culture volume.[7] Gentle mixing during this process can also help. Additionally, ensure that the final DMSO concentration in your culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q5: What are the known off-target effects of galloflavin?
While the primary target of galloflavin is LDH, some studies suggest it may have other cellular effects. For instance, in certain breast cancer cell lines like MDA-MB-231 and MCF-Tam, galloflavin's anti-proliferative effects are associated with the induction of oxidative stress.[3] It is always advisable to include appropriate controls in your experiments to assess potential off-target effects in your specific cell line.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibition of cell proliferation | 1. Suboptimal concentration of galloflavin.2. Insufficient incubation time.3. Cell line is resistant to galloflavin.4. Degradation of galloflavin stock solution. | 1. Perform a dose-response experiment to determine the IC50 value for your specific cell line.2. Optimize the incubation time (typically 24-72 hours).3. Verify the expression of LDH-A in your cell line, as its levels can correlate with sensitivity.4. Prepare a fresh stock solution of galloflavin. |
| High background in apoptosis assays (e.g., Annexin V) | 1. Mechanical stress during cell harvesting.2. Over-trypsinization of adherent cells.3. High DMSO concentration in the final culture. | 1. Handle cells gently during washing and centrifugation steps.2. Use a minimal concentration of trypsin for the shortest possible time.3. Ensure the final DMSO concentration is below cytotoxic levels (typically <0.5%). |
| Variability in Western blot results | 1. Inconsistent protein loading.2. Issues with antibody quality or concentration.3. Incomplete protein transfer. | 1. Perform a protein quantification assay (e.g., BCA) to ensure equal loading.2. Titrate your primary and secondary antibodies to find the optimal concentration.3. Verify transfer efficiency using a Ponceau S stain. |
| Precipitate formation in culture wells | 1. Poor solubility of galloflavin in the medium.2. Interaction with components in the serum or medium. | 1. Pre-warm the culture medium before adding the galloflavin stock solution.2. Prepare the final dilution of galloflavin in a small volume of medium first, then add to the full culture volume.3. Consider using a serum-free medium for the duration of the treatment if compatible with your cell line. |
Quantitative Data Summary
The following table summarizes the effective concentrations and incubation times of galloflavin in various cancer cell lines as reported in the literature. It is important to note that these values can vary between experiments and should be used as a starting point for optimization in your specific experimental setup.
| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Incubation Time | Reference |
| ECC-1 | Endometrial Cancer | MTT Assay | 25 µM | 72 hours | [9] |
| Ishikawa | Endometrial Cancer | MTT Assay | 43 µM | 72 hours | [9] |
| Primary Endometrial Cancer Cultures | Endometrial Cancer | MTT Assay | 20-53 µM | 72 hours | [9] |
| MCF-7 | Breast Cancer | Proliferation Assay | Growth inhibition observed | Not specified | [10] |
| MDA-MB-231 | Breast Cancer | Proliferation Assay | Growth inhibition observed | Not specified | [10] |
| MCF-Tam | Breast Cancer | Proliferation Assay | Growth inhibition observed | Not specified | [10] |
| PLC/PRF/5 | Liver Cancer | Proliferation Assay | Micromolar concentrations | 72 hours | [11] |
| Burkitt Lymphoma cells | Burkitt Lymphoma | Replication Assay | Inhibition observed | Not specified |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the effect of galloflavin on the viability of adherent cancer cells.
Materials:
-
This compound salt
-
DMSO
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a stock solution of galloflavin in DMSO.
-
Prepare serial dilutions of galloflavin in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of galloflavin. Include a vehicle control (medium with DMSO only).
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis in cells treated with galloflavin using flow cytometry.
Materials:
-
Galloflavin-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentration of galloflavin for the appropriate duration.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot for c-Myc, SIRT1, and Cleaved Caspase-3
This protocol outlines the procedure for detecting changes in protein expression following galloflavin treatment.
Materials:
-
Galloflavin-treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-c-Myc, anti-SIRT1, anti-cleaved caspase-3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
Visualizations
Caption: Galloflavin inhibits LDH, leading to a decreased NAD+/NADH ratio, which in turn inhibits SIRT1, destabilizes c-Myc, and ultimately induces apoptosis.
Caption: A general experimental workflow for studying the effects of galloflavin on cancer cell lines.
Caption: In certain breast cancer cells, galloflavin-induced LDH inhibition leads to increased ROS and growth inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Galloflavin, a new lactate dehydrogenase inhibitor, induces the death of human breast cancer cells with different glycolytic attitude by affecting distinct signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. labshake.com [labshake.com]
- 7. Cell Culture Academy [procellsystem.com]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.cn]
- 9. Evaluation of the anti-tumor effects of lactate dehydrogenase inhibitor galloflavin in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
Technical Support Center: Overcoming Resistance to Galloflavin Potassium in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Galloflavin potassium.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a novel inhibitor of lactate dehydrogenase (LDH), targeting both LDHA and LDHB isoforms.[1][2][3] It functions by binding to the free enzyme, not competing with the substrate (pyruvate) or the cofactor (NADH).[2][3] This inhibition blocks the conversion of pyruvate to lactate, a critical step in aerobic glycolysis (the Warburg effect), which is a hallmark of many cancer cells.[2][4] By inhibiting LDH, Galloflavin disrupts glycolysis, leading to reduced ATP production and the induction of apoptosis in cancer cells.[1][2][5]
Q2: My cancer cell line is not responding to Galloflavin treatment. What are the possible reasons?
Several factors could contribute to a lack of response:
-
Low dependence on glycolysis: The cancer cell line may not heavily rely on aerobic glycolysis for its energy needs and may utilize alternative metabolic pathways, such as oxidative phosphorylation (OXPHOS) or fatty acid oxidation.
-
High expression of LDH isoforms: Extremely high levels of LDHA or LDHB may require higher concentrations of Galloflavin for effective inhibition.
-
Drug efflux pumps: The cancer cells might express high levels of multidrug resistance (MDR) transporters that actively pump Galloflavin out of the cell.
-
Experimental conditions: Suboptimal drug concentration, incubation time, or cell density can affect the observed efficacy.
Q3: What are the potential mechanisms of acquired resistance to Galloflavin?
While specific research on acquired resistance to Galloflavin is limited, studies on resistance to other LDH inhibitors suggest the following potential mechanisms:
-
Upregulation of an LDH isoform: Cancer cells may upregulate the expression of an LDH isoform, particularly LDHB, to compensate for the inhibition.[6][7]
-
Metabolic reprogramming: Cells might activate alternative metabolic pathways to generate ATP and essential metabolites, bypassing the block in glycolysis. This can include an increased reliance on oxidative phosphorylation or fatty acid oxidation.[8]
-
Mutations in the drug-binding site: Although less common, mutations in the LDHA or LDHB genes could alter the binding site of Galloflavin, reducing its inhibitory effect.[6]
Q4: How can I overcome or prevent resistance to Galloflavin in my experiments?
A promising strategy is the use of combination therapies. By targeting multiple pathways simultaneously, you can reduce the likelihood of resistance developing. Consider the following combinations:
-
With an inhibitor of oxidative phosphorylation (e.g., Metformin): Since cancer cells might shift to OXPHOS upon glycolysis inhibition, co-treatment with an OXPHOS inhibitor like metformin can create a synergistic anti-cancer effect.[9]
-
With conventional chemotherapy (e.g., Paclitaxel): Galloflavin can sensitize cancer cells to conventional chemotherapeutic agents like paclitaxel.[10]
-
With inhibitors of alternative metabolic pathways: Targeting pathways like glutaminolysis, in addition to glycolysis, could be an effective strategy.
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Cell seeding density | Optimize cell number to ensure they are in the logarithmic growth phase during the experiment. |
| Drug preparation | Prepare fresh stock solutions of this compound and dilute to the final concentration just before use. |
| Incubation time | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your cell line. |
| Assay type | Different viability assays measure different cellular parameters. Consider using orthogonal assays (e.g., MTT and a luminescence-based ATP assay) to confirm results. |
| Edge effects in plates | Avoid using the outer wells of the microplate, or fill them with sterile PBS to minimize evaporation. |
Issue 2: No significant decrease in lactate production after Galloflavin treatment.
| Possible Cause | Troubleshooting Step |
| Insufficient drug concentration | Perform a dose-response experiment to determine the IC50 value for LDH inhibition in your specific cell line. |
| High cell density | High cell numbers can lead to rapid lactate accumulation. Optimize cell density for the lactate assay. |
| LDH isoform expression | Analyze the expression levels of LDHA and LDHB in your cell line. High expression may require higher Galloflavin concentrations. |
| Assay sensitivity | Ensure your lactate detection kit has the required sensitivity for your experimental setup. |
Issue 3: Unexpected increase in oxidative stress (ROS production).
| Possible Cause | Troubleshooting Step |
| Metabolic shift | Inhibition of glycolysis can lead to a metabolic shift towards oxidative phosphorylation, which can increase the production of reactive oxygen species (ROS). This is an expected off-target effect. |
| Confirmation of ROS | Use multiple ROS detection methods (e.g., DCFDA and a specific probe for superoxide) to confirm the type and location of ROS production.[11][12][13][14] |
| Exploiting the effect | Increased ROS can contribute to apoptosis. Consider this a part of Galloflavin's anti-cancer activity. You can investigate the role of ROS by using antioxidants in control experiments. |
Quantitative Data Summary
Table 1: Inhibitory Constants (Ki) of this compound
| LDH Isoform | Ki Value (µM) | Reference |
| LDH-A | 5.46 | [1][3] |
| LDH-B | 15.06 | [1][3] |
Table 2: Effects of Galloflavin and Paclitaxel Combination on Cancer Cell Lines [10]
| Cell Line | Treatment | % Cell Survival Reduction | % LDH Activity Reduction | % ATP Content Reduction |
| MCF7 | Galloflavin (250 µM) | 41.2% | 67.4% | 43.7% |
| Paclitaxel (10 µM) | - | - | - | |
| Galloflavin + Paclitaxel | 32.4% (vs Paclitaxel alone) | 76.9% (vs Paclitaxel alone) | 37.9% (vs Paclitaxel alone) | |
| OVCAR3 | Galloflavin (250 µM) | 31.5% | 61.3% | 38.3% |
| Paclitaxel (10 µM) | 37.9% | - | - | |
| Galloflavin + Paclitaxel | 47.9% (vs Paclitaxel alone) | 73.5% (vs Paclitaxel alone) | 40.4% (vs Paclitaxel alone) |
Experimental Protocols
LDH Activity Assay
Objective: To measure the enzymatic activity of lactate dehydrogenase in cell lysates after treatment with Galloflavin.
Materials:
-
96-well microplate
-
Cell lysis buffer (e.g., RIPA buffer)
-
LDH activity assay kit (colorimetric or fluorometric)
-
Plate reader
Protocol:
-
Seed cells in a 6-well plate and treat with desired concentrations of Galloflavin for the chosen duration.
-
Wash cells with ice-cold PBS and lyse them using cell lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
In a 96-well plate, add a standardized amount of protein from each sample.
-
Add the reaction mixture from the LDH activity assay kit, which typically contains lactate and NAD+.
-
Incubate the plate according to the manufacturer's instructions. The conversion of lactate to pyruvate is coupled with the reduction of NAD+ to NADH, which generates a colored or fluorescent product.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
Calculate the LDH activity relative to the untreated control.
Cellular ATP Production Assay
Objective: To quantify the total cellular ATP levels as an indicator of metabolic activity and cell viability.
Materials:
-
Opaque 96-well microplate
-
Luminescence-based ATP assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Protocol:
-
Seed cells in an opaque 96-well plate and treat with Galloflavin.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add the ATP assay reagent directly to the wells. This reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for the reaction.
-
Incubate for a short period (as per the kit's instructions) to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
-
Normalize the results to the untreated control.
Western Blot Analysis for Signaling Proteins
Objective: To detect changes in the expression or phosphorylation status of key signaling proteins involved in metabolic pathways and apoptosis.
Materials:
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LDHA, anti-LDHB, anti-p-Akt, anti-c-Myc, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol: [15][16][17][18][19]
-
Prepare cell lysates from Galloflavin-treated and control cells.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: Potential mechanisms of acquired resistance to Galloflavin.
Caption: Combination therapy approaches with Galloflavin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | Natural products targeting glycolytic signaling pathways-an updated review on anti-cancer therapy [frontiersin.org]
- 5. Galloflavin, a new lactate dehydrogenase inhibitor, induces the death of human breast cancer cells with different glycolytic attitude by affecting distinct signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forward Genetic Screens Identify Mechanisms of Resistance to Small-Molecule Lactate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forward genetic screens identify mechanisms of resistance to small molecule lactate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic and Drug Inhibition of LDH-A: Effects on Murine Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Galloflavin Plus Metformin Treatment Impairs Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 10. jampr.journals.ekb.eg [jampr.journals.ekb.eg]
- 11. Comprehensive Review of Methodology to Detect Reactive Oxygen Species (ROS) in Mammalian Species and Establish Its Relationship with Antioxidants and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Production and Detection of Reactive Oxygen Species ROS in Cancers [app.jove.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. youtube.com [youtube.com]
- 15. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 18. 2.7. Western blot analysis [bio-protocol.org]
- 19. Western blot protocol | Abcam [abcam.com]
Technical Support Center: Validating the Inhibitory Effect of Galloflavin Potassium on LDH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to validate the inhibitory effect of Galloflavin potassium on lactate dehydrogenase (LDH).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit LDH?
Galloflavin is a novel inhibitor of lactate dehydrogenase (LDH) that hinders both the A and B isoforms of the enzyme. Unlike inhibitors that compete with the substrate or cofactor, Galloflavin preferentially binds to the free enzyme.[1] This non-competitive inhibition mechanism leads to a blockage of aerobic glycolysis in cancer cells, ultimately inducing apoptosis.[1]
Q2: What are the reported Ki and IC50 values for Galloflavin against LDH?
The inhibitory potency of Galloflavin has been characterized in multiple studies. The reported Ki values are 5.46 µM for LDH-A and 15.06 µM for LDH-B.[1] In cell-based assays, the IC50 values for endometrial cancer cell lines ECC-1 and Ishikawa after 72 hours of treatment were 25 µM and 43 µM, respectively.[2]
Q3: How should I prepare this compound for in vitro assays?
This compound can be dissolved in DMSO to create a stock solution. For cell culture experiments, it is crucial to ensure the final DMSO concentration in the medium does not exceed a level that would affect cell viability (typically ≤ 0.1%).
Troubleshooting Guides
Problem 1: High variability in LDH activity assay results.
-
Possible Cause 1: Inconsistent pipetting.
-
Solution: Ensure accurate and consistent pipetting of all reagents, especially the enzyme and inhibitor solutions. Use calibrated pipettes and proper pipetting techniques.
-
-
Possible Cause 2: Temperature fluctuations.
-
Solution: Maintain a constant temperature throughout the assay. Pre-warm all reagents to the assay temperature before starting the reaction. Use a temperature-controlled plate reader or water bath.
-
-
Possible Cause 3: Reagent instability.
-
Solution: Prepare fresh reagent solutions for each experiment, particularly the NADH solution which is sensitive to light and degradation. Store stock solutions appropriately as recommended by the manufacturer.
-
Problem 2: No significant inhibition of LDH activity observed with Galloflavin treatment.
-
Possible Cause 1: Incorrect inhibitor concentration.
-
Solution: Verify the calculations for your Galloflavin dilutions. Perform a dose-response experiment with a wide range of concentrations to determine the optimal inhibitory concentration for your specific experimental conditions.
-
-
Possible Cause 2: Inactive Galloflavin.
-
Solution: Ensure the this compound has been stored correctly, protected from light and moisture. If possible, verify the purity and activity of your Galloflavin stock.
-
-
Possible Cause 3: Issues with the LDH enzyme.
-
Solution: Confirm the activity of your LDH enzyme stock using a positive control inhibitor. Ensure the enzyme has not been subjected to multiple freeze-thaw cycles.
-
Problem 3: Unexpected increase in LDH activity with Galloflavin treatment.
-
Possible Cause 1: Assay interference.
-
Solution: Galloflavin has its own absorbance profile. Run a control with Galloflavin in the assay buffer without the enzyme to determine if it interferes with the absorbance reading at the wavelength used to monitor NADH oxidation (typically 340 nm). If there is interference, subtract the background absorbance from your experimental wells.
-
-
Possible Cause 2: Contamination.
-
Solution: Ensure all reagents and labware are free from contamination that could have enzymatic activity.
-
Quantitative Data Summary
| Parameter | Value | Enzyme Isoform | Cell Line | Reference |
| Ki | 5.46 µM | LDH-A | N/A | [1] |
| Ki | 15.06 µM | LDH-B | N/A | [1] |
| IC50 (72h) | 25 µM | Not specified | ECC-1 | [2] |
| IC50 (72h) | 43 µM | Not specified | Ishikawa | [2] |
Experimental Protocols
1. In Vitro LDH Activity Assay
This protocol is adapted from established methods to determine the inhibitory effect of Galloflavin on LDH activity.[1]
-
Materials:
-
Human LDH-A or LDH-B enzyme
-
This compound
-
Sodium Pyruvate
-
NADH
-
Phosphate buffer (100 mM, pH 7.5)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
-
-
Procedure:
-
Prepare a reaction mix containing 100 mM phosphate buffer (pH 7.5), 1 mM pyruvate, and 150 µM NADH.
-
Add varying concentrations of this compound to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Add the LDH enzyme (e.g., 0.015 U/mL final concentration) to each well to initiate the reaction.
-
Immediately measure the decrease in absorbance at 340 nm over a period of 3 minutes at a constant temperature. The rate of NADH oxidation is proportional to the LDH activity.
-
Calculate the percentage of inhibition for each Galloflavin concentration relative to the vehicle control.
-
2. Cell-Based Assay for LDH Inhibition
This protocol outlines a general method to assess the effect of Galloflavin on cellular metabolism.
-
Materials:
-
Cancer cell line of interest (e.g., PLC/PRF/5)
-
Cell culture medium and supplements
-
This compound
-
96-well cell culture plates
-
Lactate assay kit
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of Galloflavin concentrations for a specified period (e.g., 72 hours).[1]
-
After the treatment period, collect the cell culture supernatant to measure lactate production using a commercial lactate assay kit.
-
In the same wells, assess cell viability using a standard assay to correlate the inhibition of lactate production with effects on cell proliferation.
-
Visualizations
Caption: Experimental workflow for validating Galloflavin's inhibitory effect on LDH.
Caption: Signaling pathway of LDH inhibition by Galloflavin leading to apoptosis.
Caption: Troubleshooting decision tree for unexpected LDH assay results.
References
Long-term storage and handling of Galloflavin potassium
Welcome to the technical support center for Galloflavin potassium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage, handling, and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C for months to years. For short-term storage (days to weeks), it can be kept at 0-4°C. It is crucial to store the compound in a dry, dark environment to prevent degradation. The product is generally stable at ambient temperatures for a few weeks, which is sufficient for shipping purposes.[1]
Q2: How should I prepare and store stock solutions of this compound?
This compound is soluble in DMSO.[1][2] To prepare a stock solution, dissolve the solid powder in fresh, anhydrous DMSO. It has been noted that hygroscopic (water-absorbing) DMSO can negatively impact solubility.[3] If you encounter solubility issues, gentle warming to 60°C and sonication can aid in dissolution.[3] For long-term storage of stock solutions, aliquoting and storing at -20°C for several months or at -80°C for up to 6 months is recommended. For short-term use (days to weeks), stock solutions can be stored at 0-4°C.[1][3] To minimize freeze-thaw cycles, it is advisable to prepare single-use aliquots.
Q3: My this compound precipitated when I added it to my aqueous cell culture medium. How can I prevent this?
Precipitation in aqueous solutions is a common issue with compounds dissolved in DMSO. To avoid this, it is recommended to perform serial dilutions of your DMSO stock solution in DMSO before adding it to your final aqueous medium. For instance, if you need a final concentration of 10 µM in your cell culture, you can dilute a 10 mM stock solution to 1 mM in DMSO, and then add a small volume of this intermediate dilution to your culture medium. Additionally, pre-warming both the stock solution and the culture medium to 37°C before the final dilution can help prevent precipitation.
Q4: What is the primary mechanism of action of this compound?
This compound is an inhibitor of lactate dehydrogenase (LDH), targeting both LDH-A and LDH-B isoforms.[3][4][5] By inhibiting LDH, it blocks the conversion of pyruvate to lactate, a critical step in aerobic glycolysis.[4][6] This leads to a reduction in lactate production and a decrease in ATP synthesis in cancer cells.[2]
Q5: Are there any known off-target effects of Galloflavin?
While the primary described biochemical effect of Galloflavin is the inhibition of LDH,[5] some studies suggest it may have other activities. For example, one study reported that Galloflavin can stimulate the activity of Sirtuin 6 (SIRT6), a histone deacetylase involved in DNA repair and metabolism. It is important to consider potential off-target effects when interpreting experimental results.
Q6: I am observing variability in my results between different batches of this compound. What could be the cause?
Batch-to-batch variability can arise from differences in purity and the degree of hydration of the solid compound.[1] It is recommended to refer to the Certificate of Analysis (CoA) for the specific batch you are using for precise data on purity and molecular weight. When preparing stock solutions, it is best practice to calculate the required mass based on the batch-specific molecular weight and purity provided in the CoA.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect | 1. Degradation of the compound: Improper storage of solid or stock solutions. 2. Precipitation in media: Poor solubility in the final aqueous solution. 3. Incorrect concentration: Inaccurate weighing or dilution due to not accounting for batch-specific purity/molecular weight. | 1. Ensure solid is stored at -20°C, dry and protected from light. Prepare fresh stock solutions and avoid multiple freeze-thaw cycles. For in vivo experiments, prepare working solutions fresh on the day of use.[3] 2. Use a serial dilution method in DMSO before adding to the final aqueous medium. Pre-warm solutions to 37°C. 3. Always refer to the Certificate of Analysis for the specific batch to accurately calculate concentrations. |
| Compound will not fully dissolve in DMSO | 1. Low-quality or hydrated DMSO: Water in DMSO can reduce the solubility of hydrophobic compounds. 2. Concentration is too high: Exceeding the solubility limit. | 1. Use fresh, high-purity, anhydrous DMSO. 2. Try gentle warming (up to 60°C) and sonication.[3] If the issue persists, prepare a less concentrated stock solution. Solubility in DMSO has been reported to be at least 5 mM.[2] |
| Unexpected cellular toxicity or off-target effects | 1. High concentration of DMSO: The final concentration of DMSO in the culture medium may be toxic to cells. 2. Off-target activity of Galloflavin: The compound may be affecting other cellular pathways. | 1. Ensure the final DMSO concentration in your experimental setup is below the tolerance level for your specific cell line (typically <0.5%). Run a vehicle control (DMSO alone) to assess its effect. 2. Be aware of potential off-target effects, such as the activation of SIRT6. Review literature for known effects in your experimental model. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
-
Prepare Stock Solution:
-
Based on the batch-specific molecular weight and purity from the Certificate of Analysis, weigh out the required amount of solid this compound.
-
Dissolve in fresh, anhydrous DMSO to a final concentration of 10-20 mM. Gentle warming and sonication may be used if necessary.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
-
Prepare Working Solution:
-
Thaw an aliquot of the DMSO stock solution at room temperature.
-
Perform a serial dilution in DMSO to create an intermediate stock that is 1000x the final desired concentration in your assay.
-
Add 1 µL of the 1000x intermediate stock to every 1 mL of your final cell culture medium. Mix thoroughly by gentle inversion or pipetting.
-
Ensure the final DMSO concentration is non-toxic to your cells (e.g., ≤0.1%).
-
Protocol 2: Lactate Dehydrogenase (LDH) Activity Assay
This protocol is for measuring LDH activity in a 96-well plate format by monitoring the oxidation of NADH at 340 nm.
-
Reagent Preparation:
-
Assay Buffer: 100 mM phosphate buffer, pH 7.5.
-
Substrate Solution: 10 mM pyruvate in Assay Buffer.
-
Cofactor Solution: 1.5 mM NADH in Assay Buffer.
-
Enzyme Solution: Purified human LDH-A or LDH-B in Assay Buffer.
-
Inhibitor (this compound) Solutions: Prepare a range of concentrations by diluting the DMSO stock solution in Assay Buffer.
-
-
Assay Procedure:
-
To each well of a UV-transparent 96-well plate, add:
-
Assay Buffer
-
LDH enzyme solution (e.g., 0.015 U/mL final concentration)
-
This compound solution at various final concentrations (or vehicle control - DMSO in Assay Buffer).
-
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the pyruvate and NADH solutions. The final reaction volume is typically 200 µL.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 3-5 minutes using a microplate reader. The rate of NADH oxidation is proportional to LDH activity.
-
-
Data Analysis:
-
Calculate the initial rate (V₀) of the reaction for each concentration of the inhibitor.
-
Plot the percentage of LDH inhibition versus the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Protocol 3: General Guideline for Assessing Stock Solution Stability by HPLC
This is a general guideline. The method must be validated for your specific equipment and conditions.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate buffer (e.g., 20 mM, pH 3.0) and acetonitrile. The ratio will need to be optimized (e.g., starting with 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determine the optimal wavelength by UV-Vis scan (likely around 250-350 nm).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Stability Assessment Procedure:
-
Prepare a fresh stock solution of this compound in DMSO and immediately analyze it by HPLC to obtain a baseline (T=0) chromatogram and peak area.
-
Store aliquots of the same stock solution under your desired storage conditions (e.g., 4°C, -20°C, -80°C).
-
At specified time points (e.g., 1 week, 1 month, 3 months), thaw an aliquot and analyze it by HPLC under the same conditions as the baseline.
-
Compare the peak area of this compound at each time point to the T=0 peak area. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
-
Visualizations
Caption: Experimental workflow for the preparation and use of this compound.
Caption: Signaling pathway of this compound in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Galloflavin suppresses lactate dehydrogenase activity and causes MYC downregulation in Burkitt lymphoma cells through NAD/NADH-dependent inhibition of sirtuin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galloflavin | Lactate dehydrogenase inhibitor | TargetMol [targetmol.com]
- 5. Galloflavin (CAS 568-80-9): a novel inhibitor of lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Lactate Dehydrogenase (LDH) Inhibitors: Galloflavin Potassium vs. Oxamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent lactate dehydrogenase (LDH) inhibitors: Galloflavin potassium and Oxamate. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their specific applications.
Introduction to LDH Inhibition
Lactate dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate and lactate. In many cancer cells, which exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), LDH plays a pivotal role in maintaining the NAD+ pool necessary for sustained glycolytic flux. Inhibition of LDH is therefore a promising therapeutic strategy to selectively target cancer cell metabolism.
Mechanism of Action
This compound is a novel, potent inhibitor of both LDH-A and LDH-B isoforms.[1][2] It acts by binding to the free enzyme, rather than competing with the substrate (pyruvate) or the cofactor (NADH).[3] This non-competitive or uncompetitive mode of inhibition suggests a distinct binding site from the active site.
Oxamate , a structural analog of pyruvate, acts as a competitive inhibitor of LDH-A.[4] It directly competes with pyruvate for binding to the active site of the enzyme, thereby blocking the conversion of pyruvate to lactate.
Comparative Performance Data
The following tables summarize the key quantitative data for this compound and Oxamate based on published experimental findings.
| Inhibitor | Target Isoform(s) | Ki (against Pyruvate) | Reference |
| This compound | LDH-A | 5.46 µM | [1] |
| LDH-B | 15.06 µM | [1] | |
| Oxamate | LDH-A | ~26 µM (dissociation constant) | [5] |
Table 1: Comparative Inhibitory Constants (Ki)
| Cell Line | Inhibitor | Concentration | % Reduction in LDH Activity | % Reduction in Cell Survival | Reference |
| MCF7 (Breast Carcinoma) | Oxamate | 40 mM | 69.3% | Not specified | [6] |
| Galloflavin | 250 µM | 67.4% | Not specified | [6] | |
| OVCAR-3 (Ovarian Carcinoma) | Oxamate | 40 mM | 53.4% | 34.2% | [6] |
| Galloflavin | 250 µM | 61.3% | 31.5% | [6] |
Table 2: Comparative Efficacy in Cancer Cell Lines
| Cell Line | Inhibitor | IC50 | Reference |
| CNE-1 (Nasopharyngeal Carcinoma) | Oxamate | 74.6 µM (24h), 32.4 µM (48h), 17.8 µM (72h) | [7] |
| CNE-2 (Nasopharyngeal Carcinoma) | Oxamate | 62.3 µM (24h), 44.5 µM (48h), 31.6 µM (72h) | [7] |
| H1299 (Non-small cell lung cancer) | Oxamate | 32.13 µM | [8] |
| A549 (Non-small cell lung cancer) | Oxamate | 19.67 µM | [8] |
| HBE (Normal human bronchial epithelial) | Oxamate | 96.73 µM | [8] |
| ECC-1 (Endometrial Cancer) | Galloflavin | 25 µM (72h) | [2] |
| Ishikawa (Endometrial Cancer) | Galloflavin | 43 µM (72h) | [2] |
Table 3: IC50 Values in Various Cell Lines
Signaling Pathways and Cellular Effects
LDH inhibition by both Galloflavin and Oxamate leads to a cascade of downstream cellular events, ultimately impacting cell proliferation, survival, and metabolism.
This compound
Studies have shown that Galloflavin's anti-cancer effects are mediated through multiple signaling pathways. In breast cancer cells, its action is dependent on the cellular subtype. In well-differentiated MCF-7 cells, Galloflavin down-regulates ERα-mediated signaling, which is crucial for their survival.[9] In contrast, in aggressive triple-negative (MDA-MB-231) and tamoxifen-resistant (MCF-Tam) breast cancer cells, its growth inhibitory effect is associated with the induction of oxidative stress.[9] In endometrial cancer, Galloflavin has been shown to be involved in pathways regulating metabolism, cell cycle, apoptosis, cell stress, and metastasis.[1][2] A common outcome of Galloflavin treatment across different cancer types is the induction of apoptosis.[3][9]
Oxamate
Oxamate has been demonstrated to induce G2/M cell cycle arrest by downregulating the CDK1/cyclin B1 pathway.[4][7] It also promotes apoptosis through the generation of mitochondrial reactive oxygen species (ROS).[7] Furthermore, research indicates that Oxamate can induce protective autophagy in gastric cancer cells through the inhibition of the Akt-mTOR signaling pathway.[10][11] In some non-small cell lung cancer cells, LDH-A inhibition by oxamate was found to induce G0/G1 arrest dependent on the activation of GSK-3β.[12]
Experimental Protocols
The following are representative protocols for key experiments used to evaluate and compare LDH inhibitors.
LDH Enzyme Activity Assay (Kinetic Assay)
This protocol is adapted from standard methods for determining LDH activity in the presence of inhibitors.
Materials:
-
Purified LDH enzyme (e.g., from rabbit muscle or human erythrocytes)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADH solution (e.g., 0.2 mM in phosphate buffer)
-
Pyruvate solution (e.g., 10 mM in phosphate buffer)
-
Inhibitor stock solutions (this compound and Oxamate) at various concentrations
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm in kinetic mode
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and NADH in each well of the microplate.
-
Add the desired concentration of the inhibitor (Galloflavin or Oxamate) or vehicle control to the respective wells.
-
Initiate the reaction by adding the LDH enzyme solution to all wells.
-
Immediately after adding the enzyme, add the pyruvate solution to start the reaction.
-
Place the microplate in the reader and measure the decrease in absorbance at 340 nm every 30 seconds for a total of 5-10 minutes. The rate of NADH oxidation is proportional to the LDH activity.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition by comparing the V₀ of the inhibitor-treated wells to the vehicle control.
-
To determine the Ki, perform the assay with varying concentrations of both the substrate (pyruvate) and the inhibitor. Data can then be analyzed using Lineweaver-Burk or Dixon plots.
Cell Viability/Cytotoxicity Assay (MTT or LDH Release Assay)
This protocol describes a common method to assess the effect of LDH inhibitors on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF7, OVCAR-3)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound and Oxamate stock solutions
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a commercial LDH cytotoxicity assay kit
-
DMSO (for MTT assay)
-
Microplate reader
Procedure (MTT Assay):
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or Oxamate for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.
-
After the treatment period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Procedure (LDH Release Assay):
-
Follow steps 1 and 2 as in the MTT assay.
-
After the treatment period, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the amount of LDH released into the supernatant. This typically involves adding a reaction mixture and measuring the absorbance of a colored product.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells lysed with a detergent).
-
Calculate the percentage of cytotoxicity based on the LDH activity in the supernatant.
Visualizations
Signaling Pathway of LDH Inhibition
Experimental Workflow for Inhibitor Comparison
Conclusion
Both this compound and Oxamate are effective inhibitors of LDH with demonstrated anti-cancer properties.
-
This compound appears to be a more potent inhibitor based on its lower Ki value and effectiveness at micromolar concentrations in cell-based assays. Its ability to inhibit both LDH-A and LDH-B might be advantageous in cancers that express significant levels of both isoforms.
-
Oxamate , as a classic competitive inhibitor, provides a valuable tool for studying the direct consequences of blocking the pyruvate binding site. While it requires higher concentrations for cellular effects, it has been extensively studied, and its impact on various signaling pathways is well-documented.
The choice between this compound and Oxamate will depend on the specific research question, the cancer model being studied, and the desired mechanism of inhibition. This guide provides a foundation for researchers to begin their evaluation of these important metabolic inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of the anti-tumor effects of lactate dehydrogenase inhibitor galloflavin in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Search for Human Lactate Dehydrogenase A Inhibitors Using Structure-Based Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jampr.journals.ekb.eg [jampr.journals.ekb.eg]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Frontiers | Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model [frontiersin.org]
- 9. Galloflavin, a new lactate dehydrogenase inhibitor, induces the death of human breast cancer cells with different glycolytic attitude by affecting distinct signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: involvement of the Akt-mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Glycolysis Inhibitors in Research: Galloflavin Potassium and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The reliance of many cancer cells on aerobic glycolysis, a phenomenon known as the Warburg effect, has positioned glycolysis inhibition as a promising strategy in cancer therapy research. This guide provides a comparative analysis of Galloflavin potassium and other prominent glycolysis inhibitors, offering a resource for selecting the appropriate tool for your research needs. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed experimental protocols.
Mechanism of Action and Target Specificity
Glycolysis inhibitors disrupt cellular energy metabolism by targeting key enzymes in the glycolytic pathway. Understanding their specific mechanisms is crucial for interpreting experimental results and designing targeted therapies.
-
This compound: This compound is a potent and specific inhibitor of lactate dehydrogenase (LDH), the enzyme responsible for the conversion of pyruvate to lactate.[1][2][3] It inhibits both LDHA and LDHB isoforms by binding to the free enzyme, rather than competing with the substrate or cofactor.[1][2][3] This leads to a blockage of aerobic glycolysis, reduced ATP production, and induction of apoptosis in cancer cells.[2][4]
-
2-Deoxy-D-glucose (2-DG): As a glucose analog, 2-DG is taken up by glucose transporters and phosphorylated by hexokinase (HK) to 2-DG-6-phosphate. This product cannot be further metabolized, leading to the inhibition of glycolysis at its initial step.
-
3-Bromopyruvate (3-BP): This alkylating agent is a potent inhibitor of several glycolytic enzymes, with a primary target being glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[5][6] It has also been shown to inhibit hexokinase II (HKII).[7] Its multi-target nature leads to rapid ATP depletion and cancer cell death.[7]
-
Dichloroacetate (DCA): DCA's primary mechanism is the inhibition of pyruvate dehydrogenase kinase (PDK), which leads to the activation of the pyruvate dehydrogenase complex (PDC).[8][9] This shifts glucose metabolism from glycolysis towards oxidative phosphorylation, thereby reducing lactate production.[9]
-
Lonidamine: This agent primarily inhibits mitochondrially-bound hexokinase. It has also been shown to affect other aspects of cancer cell metabolism.
Below is a diagram illustrating the points of intervention for these inhibitors within the glycolytic pathway.
Caption: Points of intervention of various glycolysis inhibitors.
Comparative Efficacy: A Look at the Data
Direct comparison of the efficacy of glycolysis inhibitors can be challenging due to variations in experimental conditions across different studies. However, by compiling available data on inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50), we can gain valuable insights into their relative potencies.
| Inhibitor | Target Enzyme(s) | Ki Value | Cancer Cell Line | IC50 Value | Reference |
| This compound | LDH-A | 5.46 µM | ECC-1 (Endometrial) | 25 µM | [1][4] |
| LDH-B | 15.06 µM | Ishikawa (Endometrial) | 43 µM | [1][4] | |
| Primary Endometrial Cancer Cultures | 20-53 µM | [4] | |||
| 2-Deoxy-D-glucose (2-DG) | Hexokinase | - | A549 (Lung) | High resistance | [10] |
| NCI-H460 (Lung) | Most sensitive of 3 lines tested | [10] | |||
| 3-Bromopyruvate (3-BP) | GAPDH, HKII | - | HT-29 (Colon) | 30 µM (for proliferation) | [5] |
| HCT116 (p53+/+) (Colon) | 13 µM (for proliferation) | [5] | |||
| MDA-MB-231 (Breast) | ~300 µM (for apoptosis) | [7] | |||
| Dichloroacetate (DCA) | PDK | PDK2: 0.2 mM | MDA-MB-231 (Breast) | ~100 mM (for apoptosis) | [7][11] |
| PDK4: 0.5 mM | [11] | ||||
| PDK1: 1 mM | [11] | ||||
| PDK3: 8 mM | [11] | ||||
| Lonidamine | Hexokinase | - | MDA-MB-468 (Breast) | Sensitive | [12] |
| MDA-MB-231 (Breast) | Sensitive | [12] | |||
| Hs578T (Breast) | Sensitive | [12] |
Note: IC50 values can vary significantly based on the cell line, exposure time, and assay used. The data presented here is for comparative purposes and is collated from different studies.
Experimental Protocols
Accurate and reproducible experimental design is paramount in research. Below are detailed protocols for key assays used to evaluate the efficacy of glycolysis inhibitors.
Lactate Dehydrogenase (LDH) Activity Assay (for this compound)
This assay measures the enzymatic activity of LDH by monitoring the oxidation of NADH.
Materials:
-
Human LDH-A and LDH-B enzymes
-
Phosphate buffer (100 mM, pH 7.5)
-
Pyruvate (1 mM)
-
NADH (150 µM)
-
This compound (or other inhibitor) at various concentrations
-
96-well microplate
-
Microplate reader with fluorescence capabilities (lex= 340 nm, lem =460 nm)
Procedure:
-
Prepare a reaction mix containing phosphate buffer, LDH enzyme, and NADH.
-
Add varying concentrations of this compound to the wells of the microplate.
-
Initiate the reaction by adding pyruvate to all wells.
-
Immediately measure the decrease in NADH fluorescence over a period of 3 minutes, taking readings at regular intervals.
-
The rate of NADH oxidation is proportional to the LDH activity. Calculate the percentage of inhibition for each concentration of the inhibitor.
Hexokinase (HK) Activity Assay (for 2-DG and Lonidamine)
This coupled enzymatic assay measures HK activity by quantifying the production of NADPH.
Materials:
-
Cell lysate
-
Triethanolamine buffer (50 mM, pH 7.6)
-
D-Glucose solution (555 mM)
-
ATP solution (19 mM)
-
Magnesium Chloride (MgCl2) solution (100 mM)
-
β-NADP solution (14 mM)
-
Glucose-6-Phosphate Dehydrogenase (G-6-PDH) enzyme solution
-
Inhibitor (2-DG or Lonidamine) at various concentrations
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction cocktail containing triethanolamine buffer, MgCl2, D-glucose, ATP, β-NADP, and G-6-PDH.
-
Add the cell lysate and varying concentrations of the inhibitor to the wells.
-
Incubate the plate at 25°C.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.
-
The rate of increase in absorbance is proportional to HK activity.
GAPDH Activity Assay (for 3-Bromopyruvate)
This assay determines GAPDH activity by measuring the change in NADH fluorescence.[5]
Materials:
-
Purified GAPDH or cell lysate
-
Reaction buffer containing 3-phosphoglyceric acid, L-cysteine, β-NADH, ATP, 3-phosphoglycerate kinase, and triethanolamine buffer (pH 7.6)[5]
-
3-Bromopyruvate at various concentrations
-
96-well microplate
-
Fluorometer
Procedure:
-
Incubate the purified GAPDH or cell lysate with various concentrations of 3-Bromopyruvate for 30 minutes.[5]
-
Add the reaction buffer to the wells.
-
Monitor the change in NADH fluorescence over 20 minutes.[5]
-
The rate of change is proportional to GAPDH activity.
Seahorse XF Glycolysis Stress Test
This is a comprehensive assay to measure the key parameters of cellular glycolytic function in real-time.
References
- 1. Galloflavin | Lactate dehydrogenase inhibitor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the anti-tumor effects of lactate dehydrogenase inhibitor galloflavin in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Over-expression of GAPDH in human colorectal carcinoma as a preferred target of 3-Bromopyruvate Propyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) Is Pyruvylated during 3-Bromopyruvate Mediated Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Suppression of Pyruvate Dehydrogenase Kinase by Dichloroacetate in Cancer and Skeletal Muscle Cells Is Isoform Specific and Partially Independent of HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
Galloflavin Potassium: A Comparative Analysis of its Specificity for Lactate Dehydrogenase Isoforms A and B
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Galloflavin potassium's inhibitory specificity for lactate dehydrogenase A (LDH-A) versus lactate dehydrogenase B (LDH-B). This analysis is supported by experimental data, detailed protocols, and visual diagrams to facilitate a clear understanding of its performance relative to other known LDH inhibitors.
Galloflavin, a naturally derived small molecule, has emerged as a noteworthy inhibitor of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis. Its potential as an anti-cancer agent is linked to its ability to disrupt the metabolic processes of tumor cells, which often rely heavily on the LDH-A-driven conversion of pyruvate to lactate (the Warburg effect).[1][2] Understanding the isoform specificity of LDH inhibitors like Galloflavin is paramount for developing targeted therapies with improved efficacy and reduced off-target effects.
Quantitative Comparison of Inhibitor Specificity
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value indicates a higher potency. The data presented below summarizes the specificity of this compound and other notable LDH inhibitors for the LDH-A and LDH-B isoforms.
| Inhibitor | Target Isoform(s) | Ki / IC50 (LDH-A) | Ki / IC50 (LDH-B) | Selectivity (Fold) | Mechanism of Inhibition |
| This compound | LDH-A / LDH-B | 5.46 µM (Ki)[2][3][4] | 15.06 µM (Ki)[2][3][4] | ~2.8x for LDH-A | Non-competitive[2][5] |
| FX-11 | LDH-A | 8 µM (Ki)[6] | >90 µM (Ki)[6] | >11x for LDH-A | Competitive (with NADH)[6] |
| GSK2837808A | LDH-A | 2.6 nM (IC50)[7][8] | 43 nM (IC50)[7][8] | ~16.5x for LDH-A | Not specified |
| (R)-GNE-140 | LDH-A / LDH-B | 3 nM (IC50)[7][8] | 5 nM (IC50)[7][8] | ~1.7x for LDH-B | Not specified |
| Sodium Oxamate | LDH-A | 26 µM (Ki)[9] | - | Selective for LDH-A | Competitive (with pyruvate)[10] |
| AZ-33 | LDH-A | 0.5 µM (IC50)[7][8] | - | Selective for LDH-A | Not specified |
| AXKO-0046 | LDH-B | - | 42 nM (IC50)[11] | Highly selective for LDH-B | Uncompetitive[11] |
| Tucatinib | LDH-B | - | 501.9 µM (IC50)[12] | Selective for LDH-B | Uncompetitive[12] |
| Capmatinib | LDH-B | - | 512.5 µM (IC50)[12] | Selective for LDH-B | Uncompetitive[12] |
| Gossypol | LDH-A / LDH-B | 1.9 mM (Ki)[13] | 1.4 mM (Ki)[13] | ~1.4x for LDH-B | Non-selective |
| Luteolin | LDH-B | 1.792 µM (IC50)[13] | 32.20 µM (IC50)[13] | ~18x for LDH-A | Uncompetitive (for LDH-B) |
| Quercetin | LDH-B | 33.647 µM (IC50)[13] | 37.71 µM (IC50)[13] | ~1.1x for LDH-A | Uncompetitive (for LDH-B) |
Experimental Protocols
The determination of the inhibitory constants (Ki) or IC50 values for LDH inhibitors is typically achieved through an in vitro enzyme inhibition assay. The following is a detailed methodology based on commonly cited experimental procedures.
LDH Enzyme Inhibition Assay
Objective: To measure the enzymatic activity of LDH-A or LDH-B in the presence of varying concentrations of an inhibitor to determine its potency and mode of inhibition.
Materials:
-
Purified human LDH-A or LDH-B enzyme
-
This compound or other inhibitors of interest
-
Nicotinamide adenine dinucleotide (NADH)
-
Sodium pyruvate
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of NADH and sodium pyruvate in the phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
A fixed concentration of NADH (e.g., 150 µM)
-
Varying concentrations of the inhibitor (to generate a dose-response curve)
-
A fixed amount of purified LDH-A or LDH-B enzyme.
-
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding a fixed concentration of sodium pyruvate (e.g., 1 mM) to each well.
-
-
Data Acquisition:
-
Immediately place the microplate in a plate reader pre-set to 340 nm.
-
Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes). The decrease in absorbance corresponds to the oxidation of NADH to NAD+.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH oxidation) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
To determine the Ki and the mechanism of inhibition, the assay is repeated with varying concentrations of both the substrate (pyruvate) and the inhibitor. The data is then fitted to different enzyme inhibition models (e.g., competitive, non-competitive, uncompetitive) using specialized software.[2]
-
Caption: Workflow for LDH Enzyme Inhibition Assay.
Signaling Pathway and Mechanism of Action
Lactate dehydrogenase plays a pivotal role in cellular energy metabolism. In highly glycolytic cells, such as many cancer cells, LDH-A is upregulated and facilitates the conversion of pyruvate, the end product of glycolysis, into lactate. This process regenerates NAD+ which is essential for maintaining a high rate of glycolysis. Conversely, LDH-B preferentially catalyzes the conversion of lactate back to pyruvate, which can then enter the tricarboxylic acid (TCA) cycle for more efficient energy production in oxidative cells.[14][15]
Galloflavin acts as a non-competitive inhibitor, meaning it does not bind to the active site of the enzyme where the substrate (pyruvate or lactate) binds.[2][5] Instead, it is thought to bind to a different site on the enzyme, altering its conformation and reducing its catalytic efficiency. By inhibiting both LDH-A and LDH-B, Galloflavin can disrupt the metabolic flexibility of cancer cells, leading to a decrease in ATP production, increased oxidative stress, and ultimately, apoptosis.[1][2]
Caption: Role of LDH-A and LDH-B in cellular metabolism and the inhibitory action of Galloflavin.
Conclusion
This compound demonstrates inhibitory activity against both LDH-A and LDH-B, with a modest preference for LDH-A.[2][3][4] Its non-competitive mechanism of action distinguishes it from many other LDH inhibitors.[2][5] While more potent and selective inhibitors for both isoforms exist, Galloflavin's dual action may offer therapeutic advantages in certain contexts by comprehensively disrupting lactate metabolism. The provided experimental protocol offers a robust framework for researchers to independently assess the specificity and potency of Galloflavin and other potential LDH inhibitors in their own laboratories. Further research into the precise binding site and the full downstream effects of Galloflavin will be crucial for its potential translation into clinical applications.
References
- 1. Frontiers | Natural products targeting human lactate dehydrogenases for cancer therapy: A mini review [frontiersin.org]
- 2. Galloflavin (CAS 568-80-9): a novel inhibitor of lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. abmole.com [abmole.com]
- 9. Search for Human Lactate Dehydrogenase A Inhibitors Using Structure-Based Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Reproducibility of Published Experiments: A Comparative Guide to Galloflavin Potassium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Galloflavin potassium, a potent inhibitor of lactate dehydrogenase (LDH), based on published experimental data. It is designed to offer an objective overview of its performance against alternative LDH inhibitors and control conditions, supporting the reproducibility of key findings in cancer research.
Quantitative Data Summary
The following tables summarize the key quantitative data from published studies, offering a direct comparison of Galloflavin's efficacy.
| Inhibitor/Condition | Target | Ki (μM) | IC50 (μM) | Cell Line | Effect | Reference |
| Galloflavin | LDHA | 5.46[1][2][3][4] | - | Cell-free | Inhibition of LDH-A | Manerba et al., 2012 |
| LDHB | 15.06[1][2][3][4] | - | Cell-free | Inhibition of LDH-B | Manerba et al., 2012 | |
| LDHA | - | 201 (IC100) | Cell-free | Inhibition of LDHA | Manerba et al., 2012[1][5] | |
| Oxamate | LDH | - | - | MCF7 | 69.3% reduction in LDH activity (at 40 mM) | Abou-Zeid et al., 2021[6] |
| Galloflavin | LDH | - | - | MCF7 | 67.4% reduction in LDH activity (at 250 µM) | Abou-Zeid et al., 2021[6] |
| Paclitaxel | - | - | - | MCF7 | 35.6% increase in LDH activity (at 10 µM) | Abou-Zeid et al., 2021[6] |
| Galloflavin + Paclitaxel | LDH | - | - | MCF7 | 68.7% reduction in LDH activity | Abou-Zeid et al., 2021[6] |
| Oxamate + Paclitaxel | LDH | - | - | MCF7 | 70.3% reduction in LDH activity | Abou-Zeid et al., 2021[6] |
| Inhibitor/Condition | Cell Line | Effect on Cell Survival (%) | Reference |
| Galloflavin (250 µM) | MCF7 | 42% reduction | Abou-Zeid et al., 2021[6] |
| Oxamate (40 mM) | MCF7 | 40.4% reduction | Abou-Zeid et al., 2021[6] |
| Galloflavin (250 µM) + Paclitaxel (10 µM) | MCF7 | 41.2% reduction (compared to Paclitaxel alone) | Abou-Zeid et al., 2021[6] |
| Oxamate (40 mM) + Paclitaxel (10 µM) | MCF7 | 32.4% reduction (compared to Paclitaxel alone) | Abou-Zeid et al., 2021[6] |
| Galloflavin (250 µM) | OVCAR3 | 31.5% reduction | Abou-Zeid et al., 2021[6] |
| Oxamate (40 mM) | OVCAR3 | 34.2% reduction | Abou-Zeid et al., 2021[6] |
| Galloflavin (250 µM) + Paclitaxel (10 µM) | OVCAR3 | 47.9% reduction (compared to Paclitaxel alone) | Abou-Zeid et al., 2021[6] |
| Oxamate (40 mM) + Paclitaxel (10 µM) | OVCAR3 | 36.3% reduction (compared to Paclitaxel alone) | Abou-Zeid et al., 2021[6] |
| Inhibitor/Condition | Cell Line | Effect on ATP Content | Reference |
| Galloflavin (250 µM) + Paclitaxel (10 µM) | MCF7 | 37.9% reduction (compared to Paclitaxel alone) | Abou-Zeid et al., 2021[6] |
| Oxamate (40 mM) + Paclitaxel (10 µM) | MCF7 | 31.6% reduction (compared to Paclitaxel alone) | Abou-Zeid et al., 2021[6] |
| Galloflavin (250 µM) | OVCAR3 | 38.3% reduction | Abou-Zeid et al., 2021[6] |
| Oxamate (40 mM) | OVCAR3 | 39.8% reduction | Abou-Zeid et al., 2021[6] |
Experimental Protocols
To ensure the reproducibility of the cited experiments, detailed methodologies are provided below for key assays.
Lactate Dehydrogenase (LDH) Activity Assay
This protocol is based on the methodology described in Manerba et al., 2012.
Objective: To determine the inhibitory effect of Galloflavin on LDH enzyme activity.
Materials:
-
Human LDH-A and LDH-B enzymes
-
Phosphate buffer (100 mM, pH 7.5)
-
Pyruvate (1 mM)
-
NADH (150 µM)
-
This compound
-
Microplate reader
Procedure:
-
Prepare a reaction mix containing phosphate buffer, pyruvate, and NADH.
-
Add varying concentrations of Galloflavin to the wells of a microplate.
-
Add the LDH enzyme (either LDH-A or LDH-B) to initiate the reaction.
-
Immediately measure the oxidation of NADH by monitoring the decrease in absorbance at 340 nm for 3 minutes.
-
Calculate the enzyme activity and determine the Ki value for Galloflavin.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability, as would be used in the experiments cited.
Objective: To evaluate the effect of Galloflavin on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF7, OVCAR3)
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of Galloflavin for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
ATP Production Assay
This protocol outlines a general procedure for measuring cellular ATP levels.
Objective: To determine the impact of Galloflavin on cellular energy production.
Materials:
-
Cancer cell lines
-
Cell culture medium
-
This compound
-
ATP assay kit (commercially available)
-
Luminometer
Procedure:
-
Seed cells in a multi-well plate and treat with Galloflavin for the desired duration.
-
Lyse the cells according to the ATP assay kit protocol.
-
Add the luciferase-based ATP detection reagent to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Determine the ATP concentration based on a standard curve generated with known ATP concentrations.
Visualizations
Signaling Pathway: Galloflavin Inhibition of the Warburg Effect
Caption: Galloflavin inhibits LDHA, disrupting the Warburg effect and reducing ATP production.
Experimental Workflow: Evaluating Galloflavin Efficacy
Caption: A standardized workflow for assessing the in vitro efficacy of Galloflavin.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Galloflavin | Lactate dehydrogenase inhibitor | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Frontiers | Natural products targeting human lactate dehydrogenases for cancer therapy: A mini review [frontiersin.org]
- 6. jampr.journals.ekb.eg [jampr.journals.ekb.eg]
Safety Operating Guide
Navigating the Disposal of Galloflavin Potassium: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of Galloflavin Potassium, a novel lactate dehydrogenase inhibitor used in cancer research. Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on handling, storage, and emergency measures.[1]
Personal Protective Equipment (PPE): When handling this compound, always wear appropriate PPE, including:
-
Protective gloves
-
Protective clothing
-
Eye protection/face protection[1]
In Case of Exposure:
-
If Swallowed: Call a poison center or doctor immediately. Rinse mouth.[1]
-
If on Skin: Wash with plenty of soap and water.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with federal, state, and local hazardous waste regulations. The primary federal legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), implemented by the U.S. Environmental Protection Agency (EPA).[2][3] Generators of hazardous waste are responsible for its management from "cradle-to-grave."[2][3]
Step 1: Waste Identification and Determination
The first step is to determine if the this compound waste is hazardous.[4] A waste material is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5] The SDS for Galloflavin should be consulted for specific hazard classifications. If the waste is deemed hazardous, it must be managed and disposed of at an authorized hazardous waste facility.[5]
Step 2: Segregation and Containerization
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Improper mixing can lead to dangerous chemical reactions.
-
Collect waste this compound in a designated, compatible, and properly sealed container. The container must be in good condition and not leaking.
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name ("this compound"), concentration, and accumulation start date.
Step 3: Storage
-
Store the hazardous waste container in the laboratory where it was generated while awaiting pickup.[6]
-
Do not store waste containers in hallways or other public locations.[6]
-
Ensure the storage area is secure and away from incompatible materials.
Step 4: Arrange for Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
For off-site transport, a hazardous waste manifest is required for Small Quantity Generators (SQGs) and Large Quantity Generators (LQGs).[4] This system tracks the waste from the generator to its final disposal facility.[4]
Quantitative Data Summary
| Property | Data | Reference |
| Physical State | Powder | [1] |
| Color | Light yellow to light brown | [1] |
| Solubility | Soluble in DMSO | [1][7] |
| Molecular Weight | 316.26 g/mol | [7] |
| Storage (Short Term) | 0 - 4 °C (days to weeks) | [7] |
| Storage (Long Term) | -20 °C (months to years) | [7] |
Experimental Protocols Cited
While specific experimental protocols for the disposal or neutralization of this compound are not detailed in the provided search results, its primary cited use is as a lactate dehydrogenase (LDH) inhibitor in cancer research.[8][9][10] Studies have shown its effectiveness in inhibiting aerobic glycolysis and triggering cell death in various cancer cell lines.[8][11] The disposal of waste generated from these experiments should follow the hazardous waste procedures outlined above.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
- 1. Galloflavin - Safety Data Sheet [chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. IDEM: Managing Waste: Hazardous Waste [in.gov]
- 4. epa.gov [epa.gov]
- 5. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 6. orf.od.nih.gov [orf.od.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Galloflavin | Lactate dehydrogenase inhibitor | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Evaluation of the anti-tumor effects of lactate dehydrogenase inhibitor galloflavin in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
